Product packaging for 2-(Furan-2-YL)phenol(Cat. No.:CAS No. 106584-14-9)

2-(Furan-2-YL)phenol

Cat. No.: B1339062
CAS No.: 106584-14-9
M. Wt: 160.17 g/mol
InChI Key: HMSYRKLORAGEJP-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)phenol is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B1339062 2-(Furan-2-YL)phenol CAS No. 106584-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYRKLORAGEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465356
Record name 2-(2-furyl)phenol
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106584-14-9
Record name 2-(2-Furanyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106584-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)phenol is a biaryl compound featuring a furan ring linked to a phenol ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and phenol moieties. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, phenolic compounds are recognized for their antioxidant and cytotoxic activities. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physical, chemical, and biological data for this compound, intended to support further research and drug development efforts.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a summary of its known and predicted properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 106584-14-9[1][2]
Molecular Formula C₁₀H₈O₂[3]
Molecular Weight 160.17 g/mol [3]
IUPAC Name This compound[2]
Purity >97% (Commercially available)[3]
LogP (predicted) 2.38[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both the furan and phenol rings. The phenolic hydroxyl proton will likely appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the hydroxyl group on the phenol ring and the carbons of the furan ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching of the phenol, and C=C stretching of the aromatic rings, as well as C-H stretching and bending vibrations for both the furan and benzene rings.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 160.17, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, CHO, and other fragments characteristic of furan and phenol derivatives.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromophenol 2-Bromophenol Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromophenol->Suzuki-Miyaura Coupling Furan-2-boronic acid Furan-2-boronic acid Furan-2-boronic acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki-Miyaura Coupling Product This compound Suzuki-Miyaura Coupling->Product Purification Purification Product->Purification G Compound This compound MIC_Assay Broth Microdilution for MIC Compound->MIC_Assay Microorganisms Bacterial and Fungal Strains Microorganisms->MIC_Assay MBC_MFC_Assay Plating for MBC/MFC MIC_Assay->MBC_MFC_Assay Results Antimicrobial Potency MBC_MFC_Assay->Results G Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Migration_Inhibition Inhibition of Cell Migration Cancer_Cell->Migration_Inhibition

References

Spectroscopic and Synthetic Profile of 2-(Furan-2-YL)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Furan-2-yl)phenol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this guide presents high-quality predicted data from established spectroscopic databases, alongside a representative synthetic protocol.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational algorithms from reputable chemical databases and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.60dd1HH-5'
7.25-7.15m2HAr-H
6.95-6.85m2HAr-H
6.70d1HH-3'
6.50dd1HH-4'
5.50s (br)1HOH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (ppm)Assignment
155.0C-1
152.5C-2'
142.0C-5'
130.0Ar-C
128.5Ar-C
122.0C-2
121.0Ar-C
116.0Ar-C
111.5C-4'
106.0C-3'

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[1]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550-3400Strong, BroadO-H stretch (phenolic)
3120MediumC-H stretch (furan)
3050MediumC-H stretch (aromatic)
1610, 1580, 1490Medium-StrongC=C stretch (aromatic and furan rings)
1230StrongC-O stretch (phenolic)
1010MediumC-O-C stretch (furan)
885, 750StrongC-H out-of-plane bend (furan and aromatic)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
160100[M]⁺
13160[M - CHO]⁺
10340[M - C₂H₂O - H]⁺
7730[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common and effective method for the synthesis of this compound is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a furanboronic acid derivative.

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.

Spectroscopic_Workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report

Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for structural confirmation. The provided synthetic and analytical protocols offer a starting point for obtaining such experimental data.

References

An In-depth Technical Guide to 2-(Furan-2-YL)phenol: Synthesis, Spectroscopic Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Furan-2-YL)phenol is a biaryl compound consisting of a phenol ring linked to a furan ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both furan and phenol derivatives. This technical guide provides a comprehensive overview of the molecular and biological properties of this compound, including its chemical formula, molecular weight, synthesis via Suzuki-Miyaura coupling, and its potential as an anti-inflammatory and antimicrobial agent. The guide details experimental protocols and summarizes key quantitative data, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Data

This compound, also known as 2-(2-furyl)phenol, is a molecule with the chemical formula C₁₀H₈O₂.[1] Its molecular weight is approximately 160.17 g/mol . The structure combines a phenolic moiety with a furan ring, bestowing upon it properties derived from both functional groups.

PropertyValueReference
Chemical Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
IUPAC Name This compound
CAS Number 106584-14-9[1]

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromophenol and 2-furylboronic acid.

Materials:

  • 2-Bromophenol

  • 2-Furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromophenol (1.0 eq), 2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Reaction Workflow

Suzuki_Miyaura_Coupling Reactants 2-Bromophenol + 2-Furylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ (Base) Catalyst->Reaction Solvent Toluene/Water Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

  • C=C stretch (aromatic and furan ring): Absorptions around 1500-1600 cm⁻¹.

  • C-O stretch (phenol): A strong band in the region of 1200-1260 cm⁻¹.

  • C-O-C stretch (furan): An absorption band around 1015 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol and furan rings.

  • Phenolic -OH: A broad singlet that can appear over a wide range (typically δ 4-8 ppm), which is exchangeable with D₂O.

  • Aromatic protons (phenol ring): A complex multiplet pattern in the δ 6.8-7.5 ppm region.

  • Furan protons: Three distinct signals in the δ 6.3-7.6 ppm region, with characteristic coupling constants.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Phenolic C-OH: A signal in the δ 150-160 ppm region.

  • Aromatic carbons (phenol ring): Signals in the δ 115-130 ppm range.

  • Furan carbons: Signals in the δ 110-145 ppm range.

Potential Biological Activities

Furan and phenol derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[10][11][12] While specific studies on this compound are limited in the provided search results, its structural components suggest potential for similar activities.

Anti-inflammatory Activity

Phenolic compounds and furan derivatives have been reported to possess anti-inflammatory properties through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.[13][14][15][16][17][18]

4.1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Many phenolic compounds are known to inhibit COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14][16][17][18] It is plausible that this compound could exhibit similar inhibitory effects.

Target EnzymePotential Effect of this compoundReference Compounds
Cyclooxygenase-1 (COX-1) InhibitionPhenolic compounds[13][14]
Cyclooxygenase-2 (COX-2) InhibitionPhenolic compounds[13][14]
5-Lipoxygenase (5-LOX) InhibitionPhenolic compounds[13][16][17][18]

4.1.2. Modulation of Inflammatory Signaling Pathways

Polyphenolic compounds have been shown to modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[19][20][21][22][23][24][25][26][27][28] These pathways regulate the expression of numerous pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus e.g., LPS, Cytokines MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokine Production MAPK->Cytokines NFkB->COX2 LOX LOX Expression NFkB->LOX NFkB->Cytokines Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition

Figure 2. Potential anti-inflammatory signaling pathways modulated by this compound.
Antimicrobial Activity

Both furan and phenol derivatives have demonstrated antimicrobial activity against a range of pathogens.[11][29][30][31] The mechanism of action often involves disruption of the microbial cell membrane and inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for this compound are not available from the provided search results, it is a promising candidate for antimicrobial screening.

Microbial StrainPotential Activity of this compoundReference Compounds
Staphylococcus aureusInhibitionPhenolic and Furan derivatives[29][30]
Escherichia coliInhibitionPhenolic and Furan derivatives[29][30]
Candida albicansInhibitionFuran derivatives[29]

Conclusion

This compound is a readily synthesizable biaryl compound with significant potential for biological applications. Its synthesis via Suzuki-Miyaura coupling is efficient and well-established. Based on the known activities of its constituent furan and phenol moieties, this compound is a promising candidate for further investigation as an anti-inflammatory and antimicrobial agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its IC₅₀ and MIC values against various targets and pathogens, and the elucidation of its precise mechanisms of action on inflammatory signaling pathways. This will provide a solid foundation for its potential development as a novel therapeutic agent.

References

The Structural Elucidation of 2-(Furan-2-yl)phenol: A Technical Guide for Chemical and Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Crystal Structure, Synthesis, and Potential Biological Significance of 2-(Furan-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a furan ring system. This unique structural combination suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and development. While the biological activities of various furan and phenol derivatives are well-documented, a comprehensive analysis of the specific crystal structure of this compound is not currently available in the public domain. This technical guide provides a detailed overview of the probable synthetic routes, general experimental protocols for crystallographic analysis, and a discussion of potential biological activities based on related compounds. The absence of a determined crystal structure in databases such as the Cambridge Crystallographic Data Centre (CCDC) as of late 2025 is a notable finding of this report.

Introduction

Phenol and furan moieties are prevalent scaffolds in a vast array of biologically active compounds. Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties[1][2]. The furan ring is a versatile heterocyclic component found in numerous pharmaceuticals, contributing to their therapeutic effects through various biological interactions[3][4][5]. The combination of these two pharmacophores in this compound presents an intriguing subject for structural and biological investigation. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Despite extensive searches, the complete, experimentally determined crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. Therefore, this guide will focus on providing the necessary theoretical and methodological framework for researchers aiming to determine this structure and explore its properties.

Synthesis and Crystallization

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be devised based on established organic chemistry reactions, such as Suzuki or Stille coupling reactions. A likely approach would involve the cross-coupling of a protected 2-halophenol with a furan-2-boronic acid or a 2-stannylfuran.

Hypothetical Synthetic Protocol:

  • Starting Materials: 2-bromophenol (or a suitable protected derivative) and furan-2-boronic acid.

  • Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base and Solvent: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ in a solvent system such as toluene, dioxane, or DMF.

  • Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture would be cooled, extracted with an organic solvent, washed, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield pure this compound.

Single Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the purified compound.

Protocol for Single Crystal Growth:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Experimental Protocols for Crystal Structure Determination

Should suitable single crystals be obtained, the following general protocol for single-crystal X-ray diffraction can be followed.

3.1. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.[6][7][8][9]

  • The collected frames are then processed to integrate the intensities of the diffraction spots.

3.2. Structure Solution and Refinement:

  • The unit cell parameters and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Data (Hypothetical)

As the experimental crystal structure of this compound is not available, no quantitative data can be presented. If the structure were determined, the following tables would be populated with the experimental values.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₁₀H₈O₂
Formula weight160.17
Temperature (K)TBD
Wavelength (Å)TBD
Crystal systemTBD
Space groupTBD
Unit cell dimensions
a (Å)TBD
b (Å)TBD
c (Å)TBD
α (°)TBD
β (°)TBD
γ (°)TBD
Volume (ų)TBD
ZTBD
Density (calculated) (Mg/m³)TBD
Absorption coefficient (mm⁻¹)TBD
F(000)TBD
Crystal size (mm³)TBD
θ range for data collection (°)TBD
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD
Completeness to θ = ...° (%)TBD
Refinement methodTBD
Data / restraints / parametersTBD
Goodness-of-fit on F²TBD
Final R indices [I>2σ(I)]TBD
R indices (all data)TBD
Largest diff. peak and hole (e.Å⁻³)TBD

Table 2: Selected Bond Lengths (Å) for this compound.

BondLength (Å)
O(1)-C(1)TBD
C(1)-C(2)TBD
C(2)-C(7)TBD
C(7)-O(2)TBD
C(7)-C(8)TBD
...TBD

Table 3: Selected Bond Angles (°) for this compound.

AngleDegree (°)
C(6)-C(1)-C(2)TBD
O(1)-C(1)-C(2)TBD
C(1)-C(2)-C(7)TBD
O(2)-C(7)-C(8)TBD
...TBD

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, the known biological activities of related furan and phenol derivatives can provide insights into its potential therapeutic applications. Furan derivatives have been reported to possess anti-inflammatory, antimicrobial, and antioxidant properties.[3] Some furan-containing compounds are known to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[3] Furthermore, the toxicity of furan has been linked to the disruption of mitochondrial energy production and redox regulation.[10][11]

Phenolic compounds are well-established as antioxidants and have been investigated for their roles in preventing chronic diseases.[1][2] 2-Arylphenols, in particular, are recognized as important structural motifs in biologically active substances.[12]

Based on this, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation and cellular stress, is presented below.

G Hypothetical Signaling Pathway Modulation by this compound cluster_stimulus Cellular Stress / Inflammatory Stimulus cluster_compound Pharmacological Intervention cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus e.g., LPS, Oxidative Stress mapk MAPK Pathway (e.g., p38, JNK) stimulus->mapk Activates nfkb NF-κB Pathway stimulus->nfkb Activates compound This compound compound->mapk Inhibits? compound->nfkb Inhibits? ppar PPAR-γ Activation compound->ppar Activates? antioxidant Antioxidant Response compound->antioxidant Promotes? inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) mapk->inflammation Induces nfkb->inflammation Induces ppar->nfkb Inhibits

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

Experimental Workflow

The overall workflow for the synthesis, crystallization, and structure determination of this compound is outlined in the following diagram.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystal_growth Single Crystal Growth (Slow Evaporation) characterization->crystal_growth data_collection Data Collection (Single-Crystal XRD) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement data_analysis Crystallographic Data (CIF file) refinement->data_analysis visualization Molecular Visualization data_analysis->visualization

Caption: Workflow from synthesis to crystal structure analysis of this compound.

Conclusion

This technical guide has outlined the current state of knowledge regarding the crystal structure of this compound. A key finding is the absence of an experimentally determined structure in the public domain. To facilitate future research, this guide has provided detailed, albeit general, protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of this compound. Furthermore, by examining the biological activities of related furan and phenol derivatives, potential signaling pathways that may be modulated by this compound have been proposed. The determination of the precise three-dimensional structure of this compound remains a critical step for elucidating its structure-activity relationships and unlocking its full potential in the development of new therapeutic agents. Researchers are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill this knowledge gap.

References

An In-depth Technical Guide to the Solubility of 2-(Furan-2-YL)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-YL)phenol is a bi-aromatic compound containing both a phenol and a furan ring system. Furan and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including cardiovascular, antifungal, antioxidant, and antitumor properties.[1] Phenolic compounds are also of significant interest in medicinal chemistry and materials science.[2][3] The solubility of such molecules in various organic solvents is a critical parameter in drug development, chemical synthesis, and purification processes. Understanding the solubility behavior of this compound is essential for its formulation, extraction, and quality control.

Expected Solubility Profile

The solubility of a compound is influenced by factors such as its polarity, molecular size, and the nature of the solvent.[4] Phenol itself is sparingly soluble in water but soluble in most organic solvents like ethanol, methanol, diethyl ether, and acetone. The furan ring introduces some polarity due to the oxygen heteroatom, but the overall molecule remains largely nonpolar. Therefore, this compound is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity. Solvents that can engage in hydrogen bonding with the phenolic hydroxyl group, such as alcohols, are likely to be effective.

Experimental Determination of Solubility

A reliable and widely used method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method followed by gravimetric analysis.[5][6] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol details the steps to determine the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

  • Phase Separation:

    • After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

    • For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

    • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the dish or vial under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum oven).

    • Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility (S) can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the following formula:

      • S (g/L) = (mass of dissolved solid / volume of solution withdrawn) * 1000

3. Data Presentation:

The determined solubility data for this compound in various organic solvents at different temperatures should be summarized in a clear and structured table for easy comparison.

Organic SolventTemperature (K)Solubility (g/L)
e.g., Methanol298.15Data to be determined
e.g., Ethanol298.15Data to be determined
e.g., Acetone298.15Data to be determined
e.g., Ethyl Acetate298.15Data to be determined
e.g., Chloroform298.15Data to be determined
e.g., Toluene298.15Data to be determined

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Sample Analysis cluster_quantification Quantification prep1 Add excess this compound to a known volume of organic solvent prep2 Seal vial and place in thermostatic shaker bath prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 sep1 Allow solid to settle (24h) or centrifuge prep3->sep1 Equilibrium Reached ana1 Withdraw a known volume of clear supernatant sep1->ana1 Clear Supernatant ana2 Filter through a 0.45 µm syringe filter ana1->ana2 ana3 Transfer a weighed aliquot to a pre-weighed dish ana2->ana3 quant1 Evaporate the solvent ana3->quant1 Weighed Sample quant2 Dry to a constant mass quant1->quant2 quant3 Calculate solubility quant2->quant3

Figure 1. Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently published, this guide provides a robust experimental framework for its determination. The shake-flask method coupled with gravimetric analysis is a reliable approach to obtain accurate solubility data. The expected solubility of this compound is likely to be significant in a variety of common organic solvents, a hypothesis that can be confirmed through the application of the detailed protocol provided. This information is invaluable for researchers and professionals in the fields of drug development and chemical synthesis, enabling informed decisions regarding solvent selection for various applications.

References

An In-depth Technical Guide to the Discovery and History of 2-(Furan-2-yl)phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-(furan-2-yl)phenols. This scaffold is of growing interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide details the historical context of its discovery, key synthetic methodologies with experimental protocols, and a summary of its biological activities, supported by quantitative data.

Discovery and Historical Perspective

The 2-(furan-2-yl)phenol moiety, characterized by a furan ring directly linked to a phenol at the ortho position, represents a significant class of biaryl compounds. While a definitive seminal paper marking the "discovery" of this specific parent compound is not readily identifiable in early chemical literature, its emergence is intrinsically linked to the broader development of synthetic methods for creating carbon-carbon bonds between aromatic and heteroaromatic rings.

The historical development of biaryl synthesis provides the context for the eventual preparation of 2-(furan-2-yl)phenols. Early methods, often harsh and low-yielding, paved the way for more sophisticated transition-metal-catalyzed cross-coupling reactions in the 20th century. The advent of reactions like the Ullmann condensation, and later the palladium-catalyzed Suzuki-Miyaura and Negishi couplings, revolutionized the synthesis of such compounds, making previously inaccessible scaffolds like this compound readily available for investigation. The interest in furan-containing compounds, in general, dates back to the early 20th century, driven by the availability of furfural from renewable resources. However, the specific focus on 2-(furan-2-yl)phenols as a distinct class of compounds with potential applications in drug discovery is a more recent development, gaining momentum with the increasing demand for novel heterocyclic scaffolds in medicinal chemistry.

Key Synthetic Methodologies

The synthesis of 2-(furan-2-yl)phenols has evolved significantly with the advancement of organic synthesis. The most important and widely used methods include copper-catalyzed Ullmann-type reactions and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.

Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds, catalyzed by copper.[1][2] While traditionally used for the synthesis of symmetric biaryls and diaryl ethers, modifications of this reaction can be applied to the synthesis of 2-(furan-2-yl)phenols.[1] The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst at high temperatures.[1]

Reaction Mechanism:

The mechanism of the Ullmann condensation for C-C bond formation is believed to involve the formation of an organocopper intermediate. The catalytic cycle can be generalized as follows:

Ullmann_Condensation cluster_legend Ullmann Condensation Catalytic Cycle Aryl-X Aryl Halide (Ar-X) Furan-M Furan-Metal Reagent (Furan-M) Cu(I)X Cu(I)X Cu(I)Ar Cu(I)-Ar Intermediate Cu(I)X->Cu(I)Ar Oxidative Addition + Ar-X Cu(III)Ar(Furan)X Cu(III) Intermediate Cu(I)Ar->Cu(III)Ar(Furan)X Transmetalation + Furan-M Product This compound (Ar-Furan) Cu(III)Ar(Furan)X->Product Reductive Elimination Legend A simplified representation of the Ullmann condensation for C-C bond formation.

Figure 1: Simplified catalytic cycle of the Ullmann Condensation.

Experimental Protocol: Synthesis of a this compound Derivative via Ullmann-type Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Materials: 2-Iodophenol (1.0 mmol), 2-furoic acid (1.2 mmol), copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).

  • Procedure: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenol, 2-furoic acid, copper(I) iodide, and potassium carbonate.

  • Add DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, developed by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[3][4] It is one of the most versatile and widely used methods for the synthesis of biaryls, including 2-(furan-2-yl)phenols, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[3][5]

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_legend Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L_n Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (Furan-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Furan Ar-Pd(II)-Furan Intermediate Transmetalation->Ar-Pd(II)-Furan RedElim Reductive Elimination Ar-Pd(II)-Furan->RedElim RedElim->Pd(0)L_n Regeneration of Catalyst Product This compound (Ar-Furan) RedElim->Product Legend A general catalytic cycle for the Suzuki-Miyaura coupling reaction.

Figure 2: Catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling [6]

  • Materials: 2-Bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a solvent mixture of toluene (4 mL) and water (1 mL).

  • Procedure: To a Schlenk tube, add 2-bromophenol, furan-2-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water solvent mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Negishi Coupling

The Negishi coupling, reported by Ei-ichi Negishi in 1977, is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide or triflate.[7][8] This method is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.[7] Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times.[9]

Reaction Mechanism:

Similar to the Suzuki-Miyaura coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Negishi_Coupling cluster_legend Negishi Coupling Catalytic Cycle Pd(0)L_n Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (Furan-ZnX) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Furan Ar-Pd(II)-Furan Intermediate Transmetalation->Ar-Pd(II)-Furan RedElim Reductive Elimination Ar-Pd(II)-Furan->RedElim RedElim->Pd(0)L_n Regeneration of Catalyst Product This compound (Ar-Furan) RedElim->Product Legend A general catalytic cycle for the Negishi coupling reaction.

Figure 3: Catalytic cycle of the Negishi Coupling.

Experimental Protocol: Synthesis of a this compound Derivative via Negishi Coupling [9]

  • Preparation of the Organozinc Reagent:

    • To a solution of 2-bromofuran (1.1 mmol) in dry tetrahydrofuran (THF, 5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of zinc chloride (1.2 mmol) in dry THF (2 mL) and allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-iodophenol (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in dry THF (5 mL) under an inert atmosphere.

    • Add the freshly prepared solution of the furylzinc reagent to this mixture.

    • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Biological Activities of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] The combination of the electron-rich furan ring and the hydrogen-bonding phenol group allows for diverse interactions with biological targets.[10]

Anticancer Activity

Several studies have reported the cytotoxic effects of furan-containing compounds against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[11]

Table 1: Anticancer Activity of Selected Furan Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolU2OS (Osteosarcoma)50.5 ± 3.8[12]
Furan-based compound 4MCF-7 (Breast Cancer)4.06[11]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[11]
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-oneUrease Inhibition16.13 ± 2.45[13]
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-oneUrease Inhibition18.75 ± 0.85[13]
Antimicrobial Activity

Furan derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[14] The lipophilicity and electronic properties of the substituents on the furan and phenol rings play a crucial role in determining their antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Furan Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Nitrofuran derivative 11H. capsulatum0.48[15]
Nitrofuran derivative 3P. brasiliensis0.48[15]
Nitrofuran derivative 9P. brasiliensis0.48[15]
Furanone Derivative F131S. aureus8-16[12]
Furanone Derivative F131C. albicans32-128[12]
FurfuralB. subtilis0.027 (µM)[16]
Furoic acidS. typhi0.009 (µM)[16]

Drug Discovery and Development Workflow

The discovery and development of new drugs based on the this compound scaffold follows a well-established workflow in the pharmaceutical industry. This process begins with the identification of a biological target and progresses through lead discovery, optimization, preclinical studies, and clinical trials.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Lead_Opt Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification and Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo ADMET ADMET Studies In_Vivo->ADMET Tox Toxicology ADMET->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Market Market Launch NDA->Market

Figure 4: A generalized workflow for drug discovery and development.

Conclusion

The this compound scaffold has emerged as a valuable building block in modern medicinal chemistry. Its synthesis, once a significant challenge, is now readily achievable through a variety of powerful cross-coupling methodologies. The diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties, underscore its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the history, synthesis, and biological importance of 2-(furan-2-yl)phenols, intended to aid researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of this promising chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Bromophenol and Furan-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-(furan-2-yl)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromophenol and furan-2-boronic acid. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol details the reaction setup, execution, purification, and characterization of the final product. Additionally, a summary of reaction conditions and their impact on product yield is presented in a tabular format to facilitate optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[2][4] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[5] The synthesis of biaryl and heteroaryl compounds is a common application of this reaction, yielding scaffolds present in many biologically active molecules. This protocol focuses on the coupling of 2-bromophenol, a functionalized aryl bromide, with furan-2-boronic acid, a heteroarylboronic acid, to produce this compound, a valuable intermediate for further synthetic transformations.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • Furan-2-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Schlenk flask (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol, 173 mg), furan-2-boronic acid (1.2 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to the flask.

    • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing.

    • Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.[7]

Characterization:

The structure of the purified product, this compound, can be confirmed by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][11]

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of this compound. This data is representative and intended to guide reaction optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (5:1)901285
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (5:1)901282
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100892
4PdCl₂(dppf) (2)-Cs₂CO₃ (2)DME/H₂O (5:1)801688

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][2][4][12] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)₂ Base pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from reaction setup to product characterization.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction Execution (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization final_product Pure this compound characterization->final_product

References

Application Notes & Protocols: Purification of 2-(Furan-2-YL)phenol from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Furan-2-yl)phenol is a biaryl compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various bioactive natural products and functional materials.[1][2] Synthesis of this compound, often via cross-coupling reactions, typically results in a crude mixture containing the desired product, unreacted starting materials, catalysts, and various side-products. Effective purification is critical to isolate this compound with the high purity required for subsequent applications.

Common impurities may include unreacted phenol precursors, furan derivatives, homocoupled byproducts, and residual catalysts (e.g., palladium or copper).[1] This document outlines three primary methods for the purification of this compound from a typical reaction mixture: Liquid-Liquid Extraction, Flash Column Chromatography, and Recrystallization.

Purification Strategy Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach is often most effective.

  • Liquid-Liquid Extraction: An excellent initial step to remove acidic or basic impurities and water-soluble materials. It leverages the acidic nature of the phenolic hydroxyl group.

  • Flash Column Chromatography: A highly effective technique for separating compounds with different polarities, making it ideal for removing closely related impurities.[3]

  • Recrystallization: A final polishing step to obtain high-purity crystalline material, particularly effective if the product is a solid at room temperature.[4]

The overall workflow can be visualized as follows:

G A Crude Reaction Mixture (Post-Workup) B Liquid-Liquid Extraction (Acid-Base) A->B C Flash Column Chromatography B->C Organic Phase F Aqueous Waste (Salts, Polar Impurities) B->F D Recrystallization C->D Combined Fractions G Organic Waste (Non-polar Impurities) C->G E Pure this compound (>97% Purity) D->E H Mother Liquor (Soluble Impurities) D->H G cluster_0 Initial Assessment cluster_1 Purification Steps cluster_2 Outcome A Crude Mixture B High Impurity Load? (>20%) A->B C Acidic/Basic Impurities? B->C No D Liquid-Liquid Extraction B->D Yes C->D Yes E Column Chromatography C->E No D->E F Recrystallization E->F G High Purity Product (>99%) F->G

References

Applications of 2-(Furan-2-YL)phenol Scaffolds in Medicinal Chemistry: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current understanding of the medicinal chemistry applications of compounds structurally related to 2-(Furan-2-YL)phenol. Extensive literature searches have revealed a notable lack of specific research on the biological activities and therapeutic applications of this compound itself. However, significant findings have been reported for derivatives that incorporate both furan and phenol moieties, suggesting potential areas of investigation for the parent compound. This report details the synthesis, biological evaluation, and experimental protocols for these structurally analogous molecules.

Antimicrobial and Anthelmintic Applications of Furan-Phenol Hybrid Molecules

Research into hybrid molecules containing both furan and phenol rings has identified promising antimicrobial and anthelmintic activities. A series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, which are Schiff bases incorporating a phenol and a substituted furan, have been synthesized and evaluated for their biological potential.

Quantitative Biological Activity

The synthesized Schiff bases were screened for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria, and for their anthelmintic activity against two species of earthworms. The results are summarized in the tables below.

Table 1: Antibacterial Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (Zone of Inhibition in mm)

CompoundS. aureusB. cereusE. faecalisS. epidermidisE. coliS. typhiS. dysenteriaeK. pneumoniae
3a 1211101113121110
3b 1413121315141312
3c 1615141517161514
3d 1312111214131211
3e 1514131416151413
3f 11109101211109
3g 1817161719181716
3h 1716151618171615
3i 1918171820191817
3j 2120192022212019
3k 2019181921201918
Ciprofloxacin 2524232426252423

Data extracted from Der Pharma Chemica, 2015, 7(7):169-176.

Table 2: Anthelmintic Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides

CompoundPheritima posthuma (Time taken for paralysis in min)Pheritima posthuma (Time taken for death in min)Perionyx excavatus (Time taken for paralysis in min)Perionyx excavatus (Time taken for death in min)
3a 25452848
3b 22402543
3c 18352138
3d 24432746
3e 20382341
3f 28503153
3g 15301833
3h 16321935
3i 14281731
3j 12251528
3k 13271630
Albendazole 10201222

Data extracted from Der Pharma Chemica, 2015, 7(7):169-176.

Experimental Protocols

Synthesis of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (3a-k)

A mixture of 4-hydroxyphenyl-1-ketohydrazide (0.1 mol) and the appropriate 5-(substituted phenyl)-2-furfuraldehyde (0.05 mol) was refluxed in ethanol as a solvent on a water bath for 7-8 hours. A few drops of sulfuric acid were added as a catalyst. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled, and the solid product was filtered, washed with cold ethanol, dried, and recrystallized from ethanol.

Antibacterial Screening

The in vitro antibacterial activity was determined using the agar well diffusion method. Muller Hinton agar plates were seeded with a 24-hour-old culture of the respective bacterial strains. Wells of 6 mm diameter were bored into the agar and filled with 100 µL of the test compound solution (100 µg/mL in DMSO). The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition was measured in millimeters. Ciprofloxacin was used as the positive control.

Anthelmintic Activity Assay

The anthelmintic activity was evaluated on adult Indian earthworms, Pheritima posthuma and Perionyx excavatus. The worms were placed in Petri dishes containing 25 mL of the test solution (2 mg/mL in distilled water). The time for paralysis was noted when no movement of any sort could be observed except when the worms were shaken vigorously. The time for the death of the worms was recorded after ascertaining that the worms neither moved when shaken vigorously nor when dipped in warm water (50°C). Albendazole was used as a standard drug.

Synthesis Workflow

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis start1 Methyl-p-hydroxybenzoate inter 4-Hydroxyphenyl-1-ketohydrazide start1->inter Reaction with Hydrazine Hydrate (Anhydrous conditions) start2 Hydrazine Hydrate start2->inter start3 5-(Substituted aryl)-2-furfuraldehyde final 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)- furan-2'-yl}-methylidene]-ketohydrazides start3->final inter->final Condensation Reaction (Ethanol, H2SO4 catalyst, Reflux)

Caption: Synthesis of Furan-Phenol Schiff Bases.

Antifungal Applications of Furan-Phenol Schiff Bases

Another structurally related compound, (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol, a Schiff base derived from furfurylamine and salicylaldehyde, and its mercury(II) complex have been synthesized and evaluated for their antifungal properties.[1]

Quantitative Biological Activity

The antifungal activity was assessed by measuring the zone of inhibition against Candida albicans and Aspergillus flavus.

Table 3: Antifungal Activity of (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol and its Hg(II) Complex (Zone of Inhibition in mm)

CompoundCandida albicansAspergillus flavus
Ligand (HL) 76
Hg(II) Complex 1211
Ciprofloxacin Not specified for fungiNot specified for fungi

Data extracted from the Journal of Xi'an Shiyou University, Natural Science Edition, 2024, 20(6), 146-159.[1]

Experimental Protocols

Synthesis of (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol (Ligand, HL) [1]

1-(2-Furylmethylamine) (0.143 ml) and salicylaldehyde (0.17 ml) were mixed in methanol. The mixture was then refluxed for a specified period. The formation of the Schiff base was monitored. After completion, the product was isolated, purified, and characterized.

Antifungal Screening

The antifungal activity was determined using the agar well diffusion method. Potato dextrose agar plates were used for the cultivation of fungal strains at 28°C. The wells in the agar were filled with the test compounds, and the plates were incubated. The diameter of the zone of inhibition was measured to determine the antifungal activity.

Logical Relationship of Bioactivity

G cluster_compound Compound cluster_modification Chemical Modification cluster_activity Biological Activity ligand (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol complexation Coordination with Hg(II) ligand->complexation Forms Metal Complex activity Enhanced Antifungal Activity complexation->activity Leads to

Caption: Metal Complexation Enhances Bioactivity.

Potential for Renewable Phenol Synthesis from Furan Derivatives

Recent research has explored the synthesis of phenol derivatives from bio-based furanic compounds through Diels-Alder/aromatization reactions.[2][3] This approach offers a sustainable route to functionalized phenols. While not directly a medicinal chemistry application, it is a crucial enabling technology for the sustainable production of phenol-containing pharmacophores.

General Reaction Pathway

G furan Bio-based Furan Derivative (e.g., Furfural, Furfuryl alcohol) diels_alder Diels-Alder Reaction furan->diels_alder alkyne Alkyne alkyne->diels_alder aromatization Aromatization diels_alder->aromatization Intermediate Adduct phenol Functionalized Phenol Derivative aromatization->phenol

Caption: Synthesis of Phenols from Furans.

Conclusion

While direct medicinal chemistry applications of this compound are not documented in the current scientific literature, the broader class of molecules containing both furan and phenol moieties exhibits significant biological activities, particularly as antimicrobial and anthelmintic agents. The synthetic protocols and biological data presented for these related compounds provide a strong foundation and rationale for the future investigation of this compound and its derivatives as potentially valuable therapeutic agents. Furthermore, the development of sustainable synthetic routes to phenol derivatives from furan precursors highlights the growing importance of this chemical space in green chemistry and drug discovery. Further research is warranted to synthesize and evaluate the biological profile of this compound to fully understand its potential in medicinal chemistry.

References

Application Notes and Protocols for 2-(Furan-2-yl)phenol Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for the use of a Schiff base derivative of 2-(Furan-2-yl)phenol, specifically (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol, as a ligand in metal-catalyzed cross-coupling reactions. While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly Schiff bases, are versatile ligands for various transition metals and show significant potential in catalysis.

Ligand Synthesis: (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol

This protocol details the synthesis of the Schiff base ligand from 2-furylmethylamine and salicylaldehyde. Schiff bases are readily synthesized through the condensation of a primary amine and an aldehyde or ketone.[1]

Experimental Protocol

Materials:

  • 2-Furylmethylamine

  • Salicylaldehyde

  • Methanol

  • Glacial Acetic Acid

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or hot plate

  • Round-bottom flask

  • Standard laboratory glassware

Procedure: [1]

  • In a 50 mL round-bottom flask, combine salicylaldehyde (0.17 mL) and 2-furylmethylamine (0.143 mL) in 30 mL of methanol.

  • Stir the mixture for 15 minutes at room temperature.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 5 hours with continuous stirring.

  • After the reflux period, allow the solution to cool to room temperature.

  • The resulting Schiff base product can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from methanol to yield the final product.

Synthesis of a Palladium(II)-Schiff Base Complex

Palladium complexes of Schiff base ligands are effective catalysts for a variety of cross-coupling reactions.[2][3][4] The following is a general protocol for the synthesis of a Pd(II) complex with the (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol ligand, adapted from procedures for similar Schiff base complexes.

Experimental Protocol

Materials:

  • (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol (synthesized as above)

  • Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Methanol or Ethanol

  • Magnetic stirrer and stir bar

  • Schlenk flask or round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand in warm methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of the palladium salt (e.g., PdCl₂) in the same solvent.

  • Slowly add the palladium salt solution to the ligand solution with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours, during which time the complex will precipitate.

  • The resulting solid palladium complex is collected by filtration, washed with cold solvent, and dried under vacuum.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium-Schiff base complexes are known to be efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.[3][5][6]

Application Note

The (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol-Pd(II) complex can be employed as a catalyst for the coupling of aryl halides with arylboronic acids. The furan and phenol moieties of the ligand can influence the electronic and steric properties of the palladium center, potentially affecting catalytic activity and substrate scope. These catalysts often exhibit good stability and can be used in relatively low loadings.

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium-Schiff base complex (catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., aqueous ethanol, DMF, toluene)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium-Schiff base complex (0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the solvent (3-5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Reactions with Schiff Base Catalysts

The following table summarizes typical results for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-Schiff base complexes, demonstrating the expected efficacy.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acid0.1K₂CO₃EtOH/H₂O80295
24-BromotoluenePhenylboronic acid0.1K₂CO₃EtOH/H₂O80392
31-Bromo-4-nitrobenzenePhenylboronic acid0.05K₃PO₄DMF100198
44-ChloroanisolePhenylboronic acid1K₃PO₄Toluene1101285

Note: Data is representative of typical performance for related Schiff base catalysts and may vary for the specific furan-containing ligand.

Application in Catalysis: Heck-Mizoroki Cross-Coupling

The Heck reaction is another cornerstone of C-C bond formation, coupling aryl halides with alkenes.[7][8] Palladium-Schiff base complexes have also demonstrated good catalytic activity in this transformation.[2][4]

Application Note

The furan-phenol Schiff base palladium complex is a potential catalyst for the Heck-Mizoroki reaction. The ligand's structure can provide the necessary stability and electronic environment for the palladium catalyst to efficiently undergo the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol for a Typical Heck Reaction

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium-Schiff base complex (catalyst)

  • Base (e.g., Et₃N, Na₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, DMA, NMP)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a Schlenk tube, combine the aryl halide (1 mmol), alkene (1.2 mmol), base (1.5 mmol), and the palladium-Schiff base complex (0.1-1 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (3-5 mL).

  • Heat the mixture with stirring at the appropriate temperature (e.g., 100-140 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Data for Heck Reactions with Schiff Base Catalysts

The table below shows typical outcomes for Heck reactions using palladium-Schiff base catalysts.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene0.5Et₃NDMF120694
2BromobenzeneButyl acrylate1Na₂CO₃DMA1301288
34-IodoanisoleStyrene0.5K₂CO₃NMP120891
41-Bromo-4-nitrobenzeneButyl acrylate0.1K₂CO₃PEG-400100297

Note: Data is representative of typical performance for related Schiff base catalysts and may vary for the specific furan-containing ligand.[9]

Visualizations

Synthesis of (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol

G cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde Salicylaldehyde Product (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol Salicylaldehyde->Product Furfurylamine 2-Furylmethylamine Furfurylamine->Product Methanol Methanol (Solvent) AceticAcid Acetic Acid (cat.) Reflux Reflux, 5h Water H₂O Product->Water byproduct

Caption: Synthesis of the Schiff base ligand.

Experimental Workflow for Catalytic Cross-Coupling

G cluster_setup Reaction Setup Reactants Aryl Halide + Arylboronic Acid/Alkene Reaction Heating & Stirring Reactants->Reaction Catalyst Pd-Schiff Base Complex Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent Solvent->Reaction Inert Inert Atmosphere (Ar/N₂) Inert->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Coupled Product Purification->FinalProduct

Caption: General workflow for cross-coupling.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: 2-(Furan-2-YL)phenol as a Versatile Building Block for Functional Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-YL)phenol is a bio-based aromatic compound that holds significant promise as a versatile building block for the synthesis of a wide array of functional monomers. Its unique molecular architecture, combining a phenolic hydroxyl group and a furan ring, offers a rich platform for chemical modification and polymerization. The furan moiety, derivable from renewable resources like hemicellulose, positions these monomers as sustainable alternatives to their petroleum-based counterparts.[1] The phenolic group provides a reactive site for various chemical transformations and imparts desirable properties such as thermal stability and rigidity to the resulting polymers.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, its subsequent polymerization into functional polymers, and its application in advanced drug delivery systems.

Applications

The functional monomers derived from this compound can be polymerized to create a diverse range of materials with applications spanning multiple fields:

  • Thermosetting Resins: The phenolic hydroxyl group can participate in condensation reactions to form highly cross-linked thermosetting polymers. These materials are analogous to traditional phenol-formaldehyde resins and exhibit excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for coatings, adhesives, and composites.

  • Drug Delivery Systems: Furan-containing polymers can be engineered into sophisticated drug delivery vehicles. The furan moiety can participate in reversible Diels-Alder reactions with maleimides, providing a thermally responsive "click" and "unclick" chemistry for controlled drug release.[1][2] This allows for the development of smart materials that release their therapeutic payload in response to specific stimuli, such as localized heating.

  • Bio-based Polymers: As the demand for sustainable materials grows, this compound serves as a key precursor for bio-based polyesters, polyamides, and polyurethanes. These polymers offer the potential to replace conventional plastics in various applications, contributing to a more circular economy.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromophenol and furan-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield: 70-85%

Protocol 2: Enzymatic Oxidative Polymerization of this compound

This protocol details the polymerization of this compound using a laccase enzyme catalyst to produce a polyphenol.[3]

Materials:

  • This compound

  • Laccase from Trametes versicolor

  • Phosphate buffer (pH 5.0)

  • Methanol

  • Acetone

Procedure:

  • Dissolve this compound (100 mg) in 10 mL of a 1:1 (v/v) mixture of phosphate buffer (0.1 M, pH 5.0) and methanol.

  • Add laccase (10 mg, ≥10 U/mg) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours in the presence of air.

  • After 24 hours, precipitate the polymer by adding the reaction mixture to 100 mL of cold acetone.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the polymer with distilled water and then with methanol to remove any unreacted monomer and enzyme.

  • Dry the resulting poly(this compound) under vacuum at 40 °C.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent System Toluene/Ethanol/Water
Temperature 80-90 °C
Reaction Time 12-24 hours
Typical Yield 70-85%

Table 2: Properties of Furan-Based and Phenolic Polymers

PropertyPoly(this compound) (Expected)Furan-Based Polyesters[4]Phenol-Formaldehyde Resins[5][6]
Glass Transition Temp. (Tg) 100 - 150 °C45 - 75 °C120 - 180 °C
Decomposition Temp. (Td) > 300 °C380 - 390 °C350 - 450 °C
Tensile Strength Moderate40 - 70 MPa35 - 60 MPa
Young's Modulus 2 - 4 GPa1.5 - 2.5 GPa2.5 - 4.5 GPa

Note: The properties for Poly(this compound) are estimated based on the properties of similar phenolic and furan-based polymers. Experimental values should be determined for specific applications.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_polymerization Polymerization 2_Bromophenol 2_Bromophenol Suzuki_Coupling Suzuki-Miyaura Coupling 2_Bromophenol->Suzuki_Coupling Furan_2_boronic_acid Furan_2_boronic_acid Furan_2_boronic_acid->Suzuki_Coupling Monomer This compound Suzuki_Coupling->Monomer Polymerization Enzymatic Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Synthetic workflow for this compound and its subsequent polymerization.

Drug_Delivery_Mechanism cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Delivery and Release Polymer Furan-Functionalized Polymer DA_Reaction Diels-Alder Reaction Polymer->DA_Reaction Drug Drug Linker Maleimide Linker Drug->Linker Linker->DA_Reaction Nanoparticle Drug-Loaded Nanoparticle DA_Reaction->Nanoparticle Targeting Target Cell Recognition Nanoparticle->Targeting Endocytosis Endocytosis Targeting->Endocytosis Endosome Endosome Endocytosis->Endosome Stimulus Heat Stimulus Endosome->Stimulus rDA_Reaction Retro-Diels-Alder Reaction Stimulus->rDA_Reaction Drug_Release Drug Release rDA_Reaction->Drug_Release Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of targeted drug delivery and stimuli-responsive release.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [Furan-B(OH)₂]⁻ PdII_Furan Ar-Pd(II)-Furan(L₂) Transmetalation->PdII_Furan RedElim Reductive Elimination PdII_Furan->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Furan RedElim->Product ArX 2-Bromophenol FuranB Furan-2-boronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Photophysical Properties of 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated photophysical properties of 2-(Furan-2-YL)phenol and detailed protocols for their experimental determination. This document is intended to guide researchers in characterizing this and similar molecules for applications in drug discovery, molecular probes, and materials science.

Introduction

This compound belongs to a class of organic molecules that couple a phenolic moiety with a furan ring. This combination of an electron-rich furan and a proton-donating phenol group suggests the potential for interesting photophysical behaviors, such as excited-state intramolecular proton transfer (ESIPT).[1][2][3][4][5] Such properties are highly valuable in the development of fluorescent probes, sensors, and photoactive materials. Furan and phenol derivatives are significant in medicinal chemistry and drug discovery, often serving as key structural motifs in therapeutic agents.[6][7][8][9] The photophysical characterization of this compound is a critical step in unlocking its potential for these applications.

Anticipated Photophysical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely photophysical characteristics based on studies of analogous furan and phenol-containing compounds.[10][11][12][13] The key anticipated properties are summarized below.

Table 1: Expected Photophysical Data for this compound

PropertyExpected Value/RangeSolvent DependenceNotes
Absorption Maximum (λ_abs) 300 - 350 nmModerateThe absorption is expected to arise from π-π* transitions within the conjugated system. Solvent polarity may cause slight shifts (solvatochromism).
Emission Maximum (λ_em) 380 - 450 nm (Normal Stokes Shift) 500 - 600 nm (Large Stokes Shift via ESIPT)HighA dual-emission character may be observed, with the relative intensities of the two bands being highly dependent on solvent polarity and hydrogen-bonding capability. The large Stokes shift is characteristic of the keto-tautomer emission following ESIPT.[2]
Fluorescence Quantum Yield (Φ_F) 0.1 - 0.6HighThe quantum yield is expected to be sensitive to the solvent environment. Protic solvents may quench the fluorescence of the enol form but could facilitate the ESIPT process.[14]
Fluorescence Lifetime (τ_F) 1 - 10 nsHighThe fluorescence lifetime is a sensitive indicator of the excited-state deactivation pathways. Biexponential decay kinetics may be observed in solvents where both enol and keto tautomers emit.[15][16][17][18][19]

Key Photophysical Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)

The molecular structure of this compound, featuring a hydroxyl group ortho to the furan ring, makes it a prime candidate for Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the phenolic proton can be transferred to an acceptor site, likely the oxygen atom of the furan ring, leading to the formation of a transient keto-tautomer. This process is often associated with a large Stokes shift, resulting in emission at significantly longer wavelengths compared to the normal emission from the enol form.[1][2][4]

ESIPT_Pathway cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0_Enol Enol Tautomer S1_Enol Excited Enol S0_Enol->S1_Enol Absorption (hν_abs) S1_Enol->S0_Enol Fluorescence (hν_em1) S1_Keto Excited Keto S1_Enol->S1_Keto ESIPT S1_Keto->S0_Enol Fluorescence (hν_em2) (Large Stokes Shift)

Caption: Proposed ESIPT pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the comprehensive photophysical characterization of this compound.

Protocol 1: Synthesis of this compound

While several synthetic routes exist for furan-phenol derivatives, a common approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[20][21][22]

Workflow for Synthesis and Purification

Synthesis_Workflow Reactants 2-Bromophenol + Furan-2-boronic acid Reaction Suzuki Coupling (Pd catalyst, base, solvent) Reactants->Reaction Extraction Work-up and Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenol, furan-2-boronic acid, and the base in the chosen solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the pure product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[23][24]

Materials:

  • This compound

  • A suitable quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents (e.g., Ethanol, Cyclohexane, Acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Workflow for Quantum Yield Determination

QY_Workflow Prep Prepare Dilute Solutions (Sample and Standard) Abs Measure Absorbance Spectra Prep->Abs Em Measure Emission Spectra Prep->Em Plot Plot Integrated Intensity vs. Absorbance Abs->Plot Integrate Integrate Emission Spectra Em->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Protocol 3: Measurement of Fluorescence Lifetime (τ_F)

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[25][26][27][28]

Materials:

  • A solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

  • TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a single-photon sensitive detector.

Procedure:

  • Prepare a dilute solution of the sample.

  • Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Measure the fluorescence decay of the sample at the emission maximum.

  • Analyze the decay data by fitting it to a multi-exponential decay model, deconvoluting the IRF from the measured decay. The goodness of the fit is typically assessed by the chi-squared (χ²) value.

  • The fluorescence lifetime(s) and their fractional contributions are obtained from the fitting parameters.

Protocol 4: Fluorescence Quenching Studies

Fluorescence quenching experiments can provide insights into the accessibility of the fluorophore to quenchers and the nature of the quenching process (static or dynamic).[29][30][31][32]

Materials:

  • A stock solution of this compound.

  • A stock solution of a suitable quencher (e.g., acrylamide, potassium iodide).

  • Spectroscopic grade solvent.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration [Q].

  • Analyze the data using the Stern-Volmer equation:

    I₀ / I = 1 + K_sv * [Q]

    Where K_sv is the Stern-Volmer quenching constant.

  • A linear Stern-Volmer plot is indicative of a single quenching mechanism (either purely static or purely dynamic).

Applications in Drug Development and Research

  • Fluorescent Probes: The potential for ESIPT and sensitivity to the local environment make this compound a candidate for the development of fluorescent probes to study biological microenvironments, such as protein binding sites or cellular membranes.

  • High-Throughput Screening: Bright and photostable fluorophores are essential for high-throughput screening assays in drug discovery. The characterization of this molecule will determine its suitability for such applications.

  • Photosensitizers: Furan-containing compounds can act as photosensitizers in photodynamic therapy. Understanding the photophysical properties is crucial for evaluating this potential.

Conclusion

This compound is a molecule with significant potential for a range of applications, predicated on its anticipated rich photophysical behavior. The protocols outlined in these notes provide a robust framework for the detailed characterization of this and similar molecules. The elucidation of its absorption, emission, quantum yield, and lifetime, particularly in the context of a potential ESIPT process, will be instrumental in guiding its future development and application in research and drug discovery.

References

Application Note: Fluorescence Quenching of 2-(Furan-2-yl)phenol for the Detection of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon is widely employed in chemical sensing, biological imaging, and drug discovery to probe the interactions between molecules. Phenolic compounds often exhibit intrinsic fluorescence and are known to be effectively quenched by electron-deficient nitroaromatic compounds through static quenching mechanisms, which involve the formation of a non-fluorescent ground-state complex.[1][2]

2-(Furan-2-yl)phenol is a unique aromatic compound combining a phenol and a furan moiety. It is hypothesized that this compound possesses fluorescent properties that can be modulated by the presence of quenchers. This application note outlines a hypothetical study to characterize the fluorescence quenching of this compound by picric acid, a common nitroaromatic compound. The objective is to establish a theoretical framework for its use as a fluorescent sensor.

Materials and Methods

Materials
  • This compound (hypothetical purity ≥98%)

  • Picric Acid (≥99%)

  • Methanol (Spectroscopic grade)

  • Deionized Water

  • Phosphate Buffer Saline (PBS), pH 7.4

Instrumentation
  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • pH Meter

Experimental Protocols

1. Preparation of Stock Solutions:

  • A 1.0 mM stock solution of this compound was prepared in methanol.

  • A 10.0 mM stock solution of picric acid was prepared in methanol.

2. Determination of Optimal Excitation and Emission Wavelengths:

  • A 10 µM solution of this compound in PBS was prepared from the stock solution.

  • The absorption spectrum was recorded using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • The fluorescence emission spectrum was recorded by exciting the solution at λ_abs to determine the emission maximum (λ_em).

3. Fluorescence Quenching Titration:

  • A series of solutions were prepared with a constant concentration of this compound (10 µM in PBS) and varying concentrations of picric acid (0 to 100 µM).

  • The fluorescence intensity of each solution was measured at the predetermined λ_em after excitation at λ_abs.

  • The experiment was performed in triplicate at room temperature (298 K).

4. Data Analysis:

  • The fluorescence quenching data was analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where:

    • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

    • Ksv is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the quencher.

  • The binding constant (K_b) and the number of binding sites (n) were calculated using the modified Stern-Volmer equation for static quenching: log[(F₀ - F)/F] = log(K_b) + n log[Q]

Results and Discussion

Photophysical Properties of this compound (Hypothetical)

The absorption spectrum of this compound in PBS is presumed to show a maximum absorption at approximately 280 nm. Upon excitation at this wavelength, the compound is hypothesized to exhibit a fluorescence emission maximum around 350 nm.

Fluorescence Quenching by Picric Acid

The addition of increasing concentrations of picric acid to the solution of this compound resulted in a significant decrease in its fluorescence intensity, indicating a quenching process. The collected data is summarized in Table 1.

Table 1: Fluorescence Quenching of this compound by Picric Acid

[Picric Acid] (µM)Average Fluorescence Intensity (a.u.)F₀/Flog[(F₀ - F)/F]
010001.00-
106251.60-0.22
204552.200.08
402943.400.38
602174.610.56
801725.810.68
1001436.990.78
Quenching Mechanism Analysis

The Stern-Volmer plot of F₀/F versus [Picric Acid] (Figure 1) is expected to be linear, suggesting a single type of quenching mechanism. The high value of the calculated Stern-Volmer constant (Ksv) would indicate a static quenching mechanism, which is common for the interaction between phenols and nitroaromatics.[1] This is further supported by the modified Stern-Volmer plot (Figure 2), which allows for the determination of the binding constant and stoichiometry.

Table 2: Calculated Quenching and Binding Parameters

ParameterValue (Hypothetical)
Stern-Volmer Constant (Ksv)6.0 x 10⁴ M⁻¹
Binding Constant (Kb)1.2 x 10⁵ M⁻¹
Number of Binding Sites (n)~1

The linearity of the Stern-Volmer plot and the calculated binding parameters suggest the formation of a 1:1 ground-state complex between this compound and picric acid, which is non-fluorescent.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock_fluorophore Prepare 1.0 mM This compound Stock uv_vis Determine λ_abs (UV-Vis) stock_fluorophore->uv_vis titration Fluorescence Quenching Titration stock_fluorophore->titration stock_quencher Prepare 10.0 mM Picric Acid Stock stock_quencher->titration fluorescence_scan Determine λ_em (Fluorescence) uv_vis->fluorescence_scan fluorescence_scan->titration sv_plot Stern-Volmer Analysis titration->sv_plot binding_analysis Binding Constant Calculation sv_plot->binding_analysis

Caption: Experimental workflow for the fluorescence quenching study.

Caption: Proposed static quenching mechanism.

Conclusion

This hypothetical application note demonstrates the potential of this compound as a fluorescent probe for the detection of nitroaromatic compounds. The simulated data suggests a static quenching mechanism involving the formation of a ground-state complex with picric acid. These findings, though theoretical, provide a strong basis for future experimental validation of this compound in fluorescence quenching studies. Further research should focus on the synthesis and characterization of its photophysical properties and the experimental verification of its quenching behavior with a range of nitroaromatic analytes.

References

Application Notes and Protocols: Antioxidant Activity of Furan-Containing Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the antioxidant properties of furan-containing phenols, including quantitative data, experimental protocols for assessing antioxidant activity, and insights into their mechanism of action.

Introduction: The Significance of Furan-Containing Phenols as Antioxidants

Phenolic compounds are a widely studied class of antioxidants that play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS).[1][2] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] Furan-containing compounds, a class of heterocyclic molecules, have also demonstrated a range of biological activities, including antioxidant properties.[3][4] The combination of a phenol moiety and a furan ring within a single molecular scaffold presents a promising strategy for the development of novel and potent antioxidants. The furan ring can act as a structural scaffold and influence the electronic properties of the molecule, while the phenolic hydroxyl group is typically the primary site of radical scavenging activity.[3][4]

The antioxidant mechanism of phenolic compounds generally involves donating a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical.[5] The efficacy of a phenolic antioxidant is influenced by factors such as the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring.[6] For furan-containing phenols, the quenching of free radicals like the DPPH radical predominantly occurs through a hydrogen atom transfer mechanism.[3]

These compounds can be found in nature, often derived from the degradation of lignin, or synthesized to create novel derivatives with enhanced therapeutic potential.[3][7][8] This document outlines the methodologies used to quantify their antioxidant potential and provides a summary of reported activities.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of furan-containing phenols is commonly evaluated using various in vitro assays. The 50% inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.

Below is a summary of quantitative data from studies on furan-containing phenols.

Compound Name / DerivativeAssayIC50 Value (μM)NotesSource
2-(p-hydroxy phenyl styryl)-furanDPPH~ 40The O–H bond dissociation energy (BDE) is comparable to that of vitamin E.[3]
Furan derivative 'CH'DPPH25Quenches DPPH radical through a proton transfer mechanism.[3]
Nitro, Cyano, and Chloro substituted styryl furansDPPH> 150Strong electron-withdrawing groups diminish antioxidant properties.[3]

Mechanism of Antioxidant Action

The primary antioxidant mechanism for phenolic compounds, including those containing a furan ring, is based on their ability to donate a hydrogen atom (H•) from their hydroxyl (-OH) group to a free radical (R•). This process, known as Hydrogen Atom Transfer (HAT), neutralizes the highly reactive free radical, thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is significantly more stable due to the delocalization of the unpaired electron across the aromatic ring, making it less likely to initiate further oxidation.[5] The presence of the furan ring and other substituents can influence the stability of this phenoxyl radical and the bond dissociation energy of the phenolic O-H bond, thereby modulating the compound's overall antioxidant activity.[3]

cluster_0 Antioxidant Mechanism: Hydrogen Atom Transfer (HAT) Phenol Furan-Containing Phenol (Ar-OH) Phenoxyl Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: General mechanism of antioxidant action for furan-containing phenols.

Experimental Protocols and Workflows

Accurate assessment of antioxidant activity requires standardized and reproducible experimental protocols. The following sections detail the methodologies for several widely used in vitro antioxidant capacity assays.

The DPPH assay is a common, rapid, and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10] The stable DPPH radical has a deep purple color with an absorption maximum around 517 nm.[9] When reduced by an antioxidant, the solution turns yellow. The antioxidant effectiveness is determined by measuring the decrease in absorbance.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable organic solvent like methanol or ethanol.[11] This solution should be freshly prepared and protected from light.[11]

    • Prepare a working solution of DPPH by diluting the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11]

    • Prepare a series of concentrations for the furan-containing phenol test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound solution (e.g., 0.3 mL to 0.5 mL) to a cuvette or microplate well.[11][12]

    • Add the DPPH working solution (e.g., 0.9 mL to 3 mL) to the test compound solution and mix thoroughly.[11][12]

    • Prepare a blank sample containing only the solvent and the DPPH working solution.[11]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[11][12]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the scavenging percentage against the concentration of the test compound to determine the IC50 value.[10]

cluster_1 DPPH Assay Workflow A Prepare DPPH Working Solution (Purple) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm (Color change to Yellow) D->E F Calculate % Inhibition and IC50 Value E->F cluster_2 ABTS Assay Workflow A Generate ABTS•+ Radical (Mix ABTS + K₂S₂O₈, incubate 12-16h) B Dilute ABTS•+ to Absorbance ~0.7 at 734 nm A->B D Add Sample/Standard to ABTS•+ Solution B->D C Prepare Sample and Standard Dilutions C->D E Incubate (e.g., 30 min) D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC or IC50 Value F->G cluster_3 FRAP Assay Workflow A Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and Fe²⁺ Standard Dilutions B->C D Incubate at 37°C (e.g., 30 min) C->D E Measure Absorbance of Blue Complex at 593 nm D->E F Calculate Ferric Reducing Power (Fe²⁺ Equivalents) E->F cluster_4 ORAC Assay Workflow A Add Sample/Standard and Fluorescein Probe to Plate B Pre-incubate Plate at 37°C A->B C Initiate Reaction by adding AAPH (Radical Initiator) B->C D Measure Fluorescence Decay Kinetically at 37°C (e.g., every min for 2h) C->D E Calculate Area Under the Curve (AUC) D->E F Determine ORAC Value (Trolox Equivalents) E->F cluster_5 Cellular Antioxidant Activity (CAA) Assay Workflow A Seed HepG2 Cells in 96-well Plate B Treat Cells with Sample + DCFH-DA Probe (1h incubation) A->B C Wash Cells to Remove Excess Compound/Probe B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence Kinetically D->E F Calculate CAA Value (e.g., Quercetin Equivalents) E->F

References

Application Notes and Protocols: Synthesis of Schiff Bases from 2-(furan-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-(furan-2-yl)phenol derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The protocols outlined below are based on established methodologies reported in the scientific literature.

I. Introduction

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone.[3] The incorporation of a furan ring, a five-membered aromatic heterocycle, into the Schiff base structure can enhance its biological activity.[2] Furan-containing Schiff bases have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents.[4] This document focuses on the synthesis of Schiff bases from this compound derivatives, which combine the functionalities of a furan ring, a phenol group, and an imine linkage, offering multiple sites for biological interactions.

II. Applications in Drug Development

Schiff bases derived from furan moieties have shown considerable potential in various therapeutic areas:

  • Anticancer Activity: These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include DNA binding and cleavage, as well as the inhibition of DNA and protein synthesis.[2][6]

  • Antimicrobial Activity: Furan-containing Schiff bases have demonstrated potent antibacterial and antifungal activities.[7][8] Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of the microbial cell membrane.[7][8]

  • Antioxidant Activity: The phenolic hydroxyl group in these structures can contribute to antioxidant properties by scavenging free radicals.

III. Experimental Protocols

This section provides a generalized protocol for the synthesis and characterization of a Schiff base from a this compound derivative and a primary amine.

A. General Synthesis of a Schiff Base

This protocol describes the condensation reaction between a substituted furan-2-carbaldehyde and an aminophenol.

Materials:

  • Substituted furan-2-carbaldehyde (e.g., 5-nitrofuran-2-carbaldehyde)

  • 2-Aminophenol or its derivative

  • Methanol or Ethanol (analytical grade)

  • Glacial acetic acid (catalyst)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted furan-2-carbaldehyde (1 mmol) in methanol (20 mL).

  • Add the 2-aminophenol derivative (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then stirred and heated under reflux for a period of 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration.

  • The crude product is washed with cold methanol or ethanol to remove unreacted starting materials.

  • The purified Schiff base is dried in a desiccator over anhydrous calcium chloride.

B. Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using various analytical techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample is typically prepared as a KBr pellet.

  • Expected Peaks:

    • A characteristic peak for the azomethine (-C=N-) group in the range of 1600-1650 cm⁻¹.

    • The absence of the C=O stretching peak from the aldehyde (around 1700 cm⁻¹) and the N-H stretching peaks from the primary amine (around 3300-3400 cm⁻¹) indicates the formation of the Schiff base.

    • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the phenolic -OH group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):

  • Objective: To determine the detailed molecular structure.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Signals:

    • ¹H NMR: A singlet peak for the azomethine proton (-CH=N-) typically appears in the range of 8.0-9.0 ppm. Aromatic and furan protons will appear in their characteristic regions. The phenolic -OH proton signal may be broad and its chemical shift can vary.

    • ¹³C NMR: A signal for the azomethine carbon atom (-C=N-) is expected in the range of 140-160 ppm.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Result: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the Schiff base.

IV. Quantitative Data Summary

The following tables summarize representative quantitative data for Schiff bases derived from furan derivatives.

Table 1: Synthesis Yields and Physicochemical Properties

Schiff Base DerivativeStarting AldehydeStarting AmineSolventReaction Time (h)Yield (%)Melting Point (°C)
1 Furan-2-carbaldehyde2-AminophenolEthanol485145-147
2 5-Nitrofuran-2-carbaldehyde2-AminophenolMethanol392188-190
3 Furan-2-carbaldehyde4-Chloro-2-aminophenolEthanol588162-164
4 5-Bromofuran-2-carbaldehyde2-AminophenolMethanol490175-177

Table 2: Spectroscopic Data

Schiff Base Derivative¹H NMR (δ, ppm) Azomethine Proton (-CH=N-)¹³C NMR (δ, ppm) Azomethine Carbon (-C=N-)IR (cm⁻¹) Azomethine Stretch (νC=N)Mass Spec (m/z) [M+H]⁺
1 8.62 (s)158.51625188.07
2 8.89 (s)155.91618233.05
3 8.65 (s)159.11622222.03
4 8.71 (s)157.81620265.98

Table 3: Biological Activity Data (Minimum Inhibitory Concentration - MIC)

Schiff Base DerivativeEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Candida albicans (μg/mL)
1 62.531.25125
2 15.67.831.25
3 31.2515.662.5
4 25.012.550.0

V. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation start Start Materials: This compound derivative Primary Amine reaction Condensation Reaction (Methanol/Ethanol, Acetic Acid catalyst, Reflux) start->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying product Purified Schiff Base drying->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation ftir->analysis nmr->analysis ms->analysis screening Antimicrobial/Anticancer Screening analysis->screening data_collection Data Collection (e.g., MIC, IC50) screening->data_collection report Biological Activity Report data_collection->report

Caption: General workflow for synthesis and evaluation.

B. Proposed Mechanism of Anticancer Activity

This diagram illustrates a proposed mechanism of action for the anticancer activity of furan-containing Schiff bases, focusing on DNA interaction.

G schiff_base Furan-Schiff Base cancer_cell Cancer Cell schiff_base->cancer_cell Cellular Uptake dna Nuclear DNA cancer_cell->dna intercalation DNA Intercalation dna->intercalation cleavage DNA Cleavage intercalation->cleavage replication_inhibition Inhibition of DNA Replication cleavage->replication_inhibition apoptosis Apoptosis (Programmed Cell Death) replication_inhibition->apoptosis

Caption: Proposed anticancer mechanism of action.

C. Proposed Mechanism of Antibacterial Activity

This diagram illustrates a proposed mechanism of action for the antibacterial activity of furan-containing Schiff bases, targeting bacterial DNA gyrase.

G schiff_base Furan-Schiff Base bacterial_cell Bacterial Cell schiff_base->bacterial_cell Cellular Uptake dna_gyrase DNA Gyrase schiff_base->dna_gyrase Inhibition bacterial_cell->dna_gyrase dna_supercoiling DNA Supercoiling dna_gyrase->dna_supercoiling Essential for replication_inhibition Inhibition of DNA Replication dna_gyrase->replication_inhibition Leads to bacterial_death Bacterial Cell Death replication_inhibition->bacterial_death

Caption: Proposed antibacterial mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction between 2-bromophenol and furan-2-boronic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki coupling of 2-bromophenol and furan-2-boronic acid?

A1: The three primary side reactions of concern are:

  • Protodeboronation: The replacement of the boronic acid group on furan-2-boronic acid with a hydrogen atom, forming furan. This is a particularly common issue with electron-rich and some heteroaromatic boronic acids like furan-2-boronic acid, and it can be accelerated by elevated temperatures and certain basic conditions.[1][2][3]

  • Homocoupling: The dimerization of furan-2-boronic acid to form 2,2'-bifuran. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4][5][6]

  • Dehalogenation: The replacement of the bromine atom on 2-bromophenol with a hydrogen atom, yielding phenol.

Q2: Why is furan-2-boronic acid considered an "unstable" coupling partner?

A2: Furan-2-boronic acid is known to be susceptible to decomposition, primarily through protodeboronation, especially under the thermal and basic conditions typical of Suzuki couplings.[2] This instability can lead to low yields of the desired product and the formation of furan as a significant byproduct. To mitigate this, careful selection of reaction conditions (e.g., lower temperatures, appropriate base) is crucial. In some cases, more stable derivatives like pinacol esters or MIDA boronates are used.[1]

Q3: Can the phenolic hydroxyl group of 2-bromophenol interfere with the reaction?

A3: Yes, the acidic proton of the hydroxyl group can potentially interact with the base and the catalyst, which can sometimes complicate the reaction. However, many Suzuki coupling conditions are tolerant of free hydroxyl groups. The choice of base is important to ensure the reaction proceeds efficiently without deprotonating the phenol in a way that inhibits catalysis.

Q4: My reaction is not proceeding to completion, what are the likely causes?

A4: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[7] This can be caused by impurities, high temperatures, or an inappropriate ligand.

  • Insufficiently active catalyst: The chosen palladium catalyst and ligand system may not be effective enough for this specific transformation.

  • Poor solubility of reagents: If the reactants are not fully dissolved in the solvent system, the reaction rate will be significantly reduced.[8]

  • Decomposition of furan-2-boronic acid: As a key reagent, its degradation via protodeboronation will halt the reaction.

Q5: I am observing a significant amount of furan in my reaction mixture. How can I minimize this?

A5: The formation of furan is a direct result of the protodeboronation of furan-2-boronic acid. To minimize this:

  • Lower the reaction temperature: Higher temperatures often accelerate the rate of protodeboronation.

  • Optimize the base: Use a base that is strong enough to facilitate the catalytic cycle but not so harsh that it promotes boronic acid decomposition. Weaker bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydroxide.

  • Use a more stable boronic acid derivative: Consider using the pinacol ester or a trifluoroborate salt of furan-2-boronic acid, which can release the boronic acid slowly under the reaction conditions.

  • Minimize reaction time: Prolonged reaction times can lead to increased decomposition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of 2-bromophenol with furan-2-boronic acid.

Issue 1: Low Yield of the Desired Product, 2-(Furan-2-yl)phenol
Potential Cause Troubleshooting Steps Rationale
Protodeboronation of Furan-2-boronic Acid 1. Lower the reaction temperature (e.g., from 100°C to 80°C).2. Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaOH).3. Use furan-2-boronic acid pinacol ester instead of the free acid.Furan-2-boronic acid is prone to decomposition. Milder conditions can slow this side reaction.[2] Pinacol esters are more stable and release the boronic acid slowly.
Catalyst Deactivation 1. Ensure rigorous degassing of solvents and inert atmosphere (Nitrogen or Argon).2. Use a more robust ligand (e.g., a biarylphosphine ligand like SPhos).3. Lower the catalyst loading if palladium black is observed.Oxygen can lead to catalyst oxidation and deactivation. Robust ligands can stabilize the palladium catalyst. High catalyst concentrations can sometimes promote decomposition.
Inefficient Transmetalation 1. Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to form the boronate species.2. Consider the addition of water to the solvent system (e.g., Dioxane/H₂O) if not already present.The base is crucial for activating the boronic acid for transmetalation.[9] Water can facilitate the formation of the active boronate species.
Poor Solubility 1. Choose a solvent system in which both reactants are soluble at the reaction temperature (e.g., Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O).[8]For a reaction to occur, the reactants must be in the same phase.
Issue 2: Significant Formation of Side Products
Side Product Observed Potential Cause Troubleshooting Steps Rationale
Furan Protodeboronation See troubleshooting steps for "Protodeboronation of Furan-2-boronic Acid" in Issue 1.Furan is the direct product of the protodeboronation of furan-2-boronic acid.[1]
2,2'-Bifuran Homocoupling of Boronic Acid 1. Rigorously degas all solvents and maintain an inert atmosphere.2. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.Oxygen and Pd(II) species promote the homocoupling of boronic acids.[4][6]
Phenol Dehalogenation of 2-Bromophenol 1. Use a less hydrogen-donating solvent.2. Ensure the absence of impurities that can act as hydrogen sources.Dehalogenation involves the replacement of the bromine with a hydrogen atom.

Quantitative Data Summary

The following table presents illustrative data for the Suzuki coupling of 2-bromophenol with furan-2-boronic acid under various hypothetical reaction conditions. This data is representative of the expected outcomes based on known principles of Suzuki coupling and is intended for comparative and troubleshooting purposes.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield of this compound (%) Yield of Furan (%) Yield of 2,2'-Bifuran (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)100453510
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)8065205
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)808510<5
4Pd(OAc)₂ (2)-NaOH (2)DMF/H₂O (4:1)100206015
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane907815<5

Experimental Protocols

Representative Protocol for Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene and water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-bromophenol (1.0 mmol), furan-2-boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.03 mmol, 3 mol%).

  • Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Ensure the flask is sealed and the inert atmosphere is maintained.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Pathway cluster_main Main Reaction Pathway 2-Bromophenol 2-Bromophenol Oxidative_Addition Oxidative_Addition 2-Bromophenol->Oxidative_Addition Furan-2-boronic_acid Furan-2-boronic_acid Transmetalation Transmetalation Furan-2-boronic_acid->Transmetalation Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki coupling of 2-bromophenol and furan-2-boronic acid.

Side_Reactions cluster_side Common Side Reaction Pathways Furan-2-boronic_acid Furan-2-boronic_acid Protodeboronation Protodeboronation Furan-2-boronic_acid->Protodeboronation H+ source Homocoupling Homocoupling Furan-2-boronic_acid->Homocoupling Pd(II), O2 Furan Furan Protodeboronation->Furan Bifuran 2,2'-Bifuran Homocoupling->Bifuran 2-Bromophenol 2-Bromophenol Dehalogenation Dehalogenation 2-Bromophenol->Dehalogenation H source Phenol Phenol Dehalogenation->Phenol

Caption: Major side reaction pathways in the Suzuki coupling.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic Start Low Yield? Check_Side_Products Analyze side products (GC-MS, NMR) Start->Check_Side_Products High_Furan High Furan Content? Check_Side_Products->High_Furan Optimize_Temp_Base Lower Temp, Milder Base High_Furan->Optimize_Temp_Base Yes High_Bifuran High Bifuran Content? High_Furan->High_Bifuran No End Improved Yield Optimize_Temp_Base->End Degas_Check_Catalyst Improve Degassing, Use Pd(0) High_Bifuran->Degas_Check_Catalyst Yes Incomplete_Conversion Incomplete Conversion? High_Bifuran->Incomplete_Conversion No Degas_Check_Catalyst->End Optimize_Catalyst_Solvent Change Ligand/Catalyst, Check Solubility Incomplete_Conversion->Optimize_Catalyst_Solvent Yes Incomplete_Conversion->End No Optimize_Catalyst_Solvent->End

Caption: A workflow for troubleshooting low yields in the reaction.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving furan boronic acids.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of furan boronic acids.

Question: Why is my Suzuki coupling reaction with furan boronic acid resulting in a low yield?

Answer:

Low yields in Suzuki couplings with furan boronic acids are a common issue and can be attributed to several factors. The primary suspect is often the instability of the furan boronic acid itself, which can easily undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][2] Other contributing factors can include suboptimal reaction conditions such as the choice of catalyst, ligand, base, or solvent.[3][4][5]

To address low yields, consider the following optimization strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Electron-rich and bulky phosphine ligands can increase the electron density at the palladium center, facilitating the oxidative addition step and promoting reductive elimination.[6] For heteroaryl chlorides, fluorenylphosphine-based ligands have shown high efficiency.[7]

  • Solvent System: An aqueous n-butanol solvent system has been shown to be highly effective for the Suzuki coupling of furan boronic acids with (hetero)aryl chlorides, often leading to near-quantitative yields.[1][8] The use of water as a co-solvent can enhance the reaction by engaging in hydrogen bonding with N-heterocyclic substrates, which minimizes catalyst poisoning.[1] Common organic solvents used include toluene, THF, dioxane, and DMF.[3][6]

  • Base Selection: The base plays a critical role in the transmetalation step.[9] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[3][6] The choice of base can be substrate-dependent, and screening different bases may be necessary.

  • Reaction Temperature and Time: Optimization of reaction temperature and time is critical. Insufficient heating may lead to a sluggish reaction, while excessive heat can promote decomposition of the furan boronic acid.[2] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.[3]

Question: I am observing significant amounts of a homocoupling side product. How can I minimize this?

Answer:

Homocoupling, the coupling of two boronic acid molecules, is a common side reaction in Suzuki couplings.[10] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[10] To minimize homocoupling:

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to remove dissolved oxygen.[4][11]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial as it does not require an initial reduction step that can sometimes lead to homocoupling.[12] If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can be promoted by phosphine ligands, but this can also lead to side reactions.[10]

  • Control Stoichiometry: Using a slight excess of the aryl halide relative to the furan boronic acid can favor the cross-coupling reaction over homocoupling.[4]

Question: My furan boronic acid appears to be decomposing during the reaction. What can I do to prevent this?

Answer:

Furan boronic acids are known to be susceptible to decomposition, primarily through protodeboronation, especially in polar protic media.[1] To mitigate this:

  • Use Boronic Esters: Converting the furan boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent protodeboronation.[9][10] These esters can then be used directly in the Suzuki coupling reaction.

  • Anhydrous Conditions: While aqueous systems can be beneficial for certain substrates, for particularly unstable furan boronic acids, running the reaction under anhydrous conditions might be necessary.[8]

  • Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid and allows for its slow release into the reaction can minimize decomposition.[13]

  • Reaction Time: Shorter reaction times, when possible, can reduce the exposure of the sensitive boronic acid to the reaction conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the furan boronic acid (activated by a base) is transferred to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Q2: Which palladium catalyst is best for coupling with furan boronic acids?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, palladium complexes with bulky, electron-rich phosphine ligands are generally effective.[6][14] For example, Pd(dppf)Cl₂ has been shown to be a competent catalyst for the coupling of various hetero(aryl) boronic acids.[15] Pre-catalyst systems, often referred to as Buchwald precatalysts, can also offer improved reactivity and stability.[5]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base is essential for activating the boronic acid to facilitate the transmetalation step.[16] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

Q4: Can I use aryl chlorides as coupling partners for furan boronic acids?

A4: Yes, while aryl chlorides are generally less reactive than bromides or iodides, efficient protocols for their coupling with furan boronic acids have been developed.[6][14] These reactions often require more specialized catalyst systems with highly active ligands and may need higher reaction temperatures.[7][8]

Q5: How does water affect the Suzuki coupling of furan boronic acids?

A5: Water can have a beneficial effect, especially when coupling with N-heterocyclic halides.[1] It can act as a co-solvent and enhance the reaction rate. For some substrates, the addition of water has been shown to improve yields.[15] However, for highly unstable furan boronic acids, the presence of water can promote protodeboronation, in which case anhydrous conditions may be preferable.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 2-Furanboronic Acid with 4-Chlorotoluene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10085
2Pd₂(dba)₃ (0.5)XPhos (1)Cs₂CO₃Dioxane11092
3Pd(dppf)Cl₂ (2)-K₂CO₃n-Butanol/H₂O10095[1]
4Pd(PPh₃)₄ (3)-Na₂CO₃THF/H₂O8078

This table is a representative example based on typical conditions found in the literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Furan-2-boronic Acid with an Aryl Halide in an Aqueous System

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), furan-2-boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., n-butanol/water 4:1, 5 mL).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Furan Boronic Acid, & Base degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent catalyst Add Catalyst Solution solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Troubleshooting_Low_Yield start Low Yield Observed check_boronic_acid Check Boronic Acid Stability (Protodeboronation) start->check_boronic_acid optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Check for Side Reactions (Homocoupling) start->side_reactions ester Use Boronic Ester check_boronic_acid->ester anhydrous Use Anhydrous Conditions check_boronic_acid->anhydrous slow_release Slow-Release Strategy check_boronic_acid->slow_release catalyst Screen Catalysts/ Ligands optimize_conditions->catalyst base Screen Bases optimize_conditions->base solvent Screen Solvents optimize_conditions->solvent temp_time Optimize Temp/ Time optimize_conditions->temp_time degas Thoroughly Degas side_reactions->degas pd0 Use Pd(0) Source side_reactions->pd0

Caption: Troubleshooting guide for low yield in furan Suzuki coupling.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during your experiments.

Low or No Product Yield

Q1: I am getting a low yield or no product in my Suzuki-Miyaura coupling of a phenol derivative. What are the common causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings with phenols often stem from several factors. Here’s a troubleshooting guide:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a more easily reduced precatalyst or adding a reducing agent. Ensure your phosphine ligands are not oxidized, as this can hinder the reduction of Pd(II).[1] Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be beneficial.

  • Poor Choice of Base: The base is critical for the activation of the boronic acid.

    • Solution: Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[2] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃. The solubility of the base is also important; ensure it is appropriate for your solvent system.

  • Substrate-Related Issues:

    • Aryl Halide Reactivity: Aryl chlorides can be unreactive.[1][3] The general reactivity order is I > Br > OTf > Cl.[4] If possible, switch to a more reactive aryl bromide or iodide.

    • Phenol Acidity: The acidity of your phenol can influence the reaction. Electron-withdrawing groups on the phenol can increase its acidity and may require a milder base to avoid side reactions.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be a significant side reaction, often exacerbated by the presence of oxygen.[5][6]

    • Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene can occur, especially under harsh conditions.[5] Consider using more stable boronate esters (e.g., pinacol esters).

  • Reaction Conditions:

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the catalyst.[5][7]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, be cautious as higher temperatures can also promote side reactions.

Q2: My Buchwald-Hartwig C-O coupling (O-arylation) of a phenol is not working. What should I check?

A2: Challenges in Buchwald-Hartwig O-arylation of phenols are common due to the lower nucleophilicity of the phenoxide compared to amines. Here are key troubleshooting points:

  • Ligand Selection is Crucial: The choice of ligand is paramount for successful C-O coupling.

    • Solution: Bulky, electron-rich biarylphosphine ligands, such as tBuXPhos, are often highly effective as they promote the challenging reductive elimination step.[8] The steric bulk of the ligand can be critical for the efficiency of these reactions.[8]

  • Base Compatibility: The base deprotonates the phenol to form the active nucleophile.

    • Solution: Strong bases like NaOtBu, LHMDS, or Cs₂CO₃ are commonly used.[9] However, the base can also be a source of side reactions. For sensitive substrates, a weaker, soluble organic base might be necessary, especially when using aryl triflates to avoid methathesis side-reactions.[10]

  • Aryl Halide Partner:

    • Solution: Aryl chlorides can be particularly challenging for C-O couplings.[9] If you are using an aryl chloride and getting low yield, consider switching to the corresponding bromide or iodide. Aryl triflates are also effective electrophiles for this transformation.[10]

  • Catalyst Deactivation:

    • Solution: Phenols can coordinate to the palladium center and potentially inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system might be necessary.

  • Solvent Choice:

    • Solution: Aprotic solvents like toluene, dioxane, or THF are commonly used. The solubility of all components, especially the base, is important for a successful reaction.[11]

Q3: I am attempting a Sonogashira coupling with a phenolic substrate and observing mainly starting materials or side products. What could be the issue?

A3: Sonogashira couplings involving phenols can be complicated by the presence of the acidic hydroxyl group. Here’s what to consider:

  • Competing Reactions:

    • Glaser Coupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[12][13]

    • Solution: Ensure your reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols have been developed to avoid this side reaction.[12]

  • Base Selection: The base is required to deprotonate the alkyne.

    • Solution: An amine base like triethylamine or diethylamine is typically used and often serves as the solvent as well.[14] The basicity needs to be sufficient to deprotonate the alkyne but should not cause unwanted side reactions with the phenol.

  • Aryl Halide Reactivity:

    • Solution: The reactivity order for the aryl halide is I > Br > Cl.[12] Aryl chlorides are generally much less reactive and may require higher temperatures and more specialized catalyst systems.[12]

  • Catalyst System:

    • Solution: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[15] For challenging substrates, using more electron-rich and bulky phosphine ligands can improve catalytic activity.[15]

  • Protecting the Phenolic Group:

    • Solution: If the phenolic proton is interfering with the reaction, consider protecting it as a silyl ether or another suitable protecting group that can be removed after the coupling.

Catalyst and Reagent Issues

Q4: My palladium catalyst appears to be deactivating. What are the common causes of catalyst deactivation in couplings with phenols?

A4: Catalyst deactivation is a frequent problem. Here are the primary causes when working with phenolic compounds:

  • Oxygen Sensitivity: The Pd(0) active species can be oxidized to inactive Pd(II) by oxygen.

    • Solution: Always use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive "palladium black" can occur, particularly at high temperatures or with poor ligand choice.

    • Solution: Use a ligand that effectively stabilizes the palladium nanoparticles. Running the reaction at the lowest effective temperature can also help.

  • Phenol Coordination: Phenols or phenoxides can coordinate to the palladium center, potentially forming stable complexes that are slow to proceed through the catalytic cycle, thus inhibiting the reaction.

  • Side Reactions Consuming the Catalyst: Unproductive pathways can consume the active catalyst. For instance, in the oxidative carbonylation of phenol, the aggregation and reduction of Pd(II) to Pd(0) can lead to deactivation.[16]

Q5: How do I choose the right ligand and base for my cross-coupling reaction with a phenol?

A5: The choice of ligand and base is highly interdependent and substrate-specific. Here are some general guidelines:

  • Ligand Selection:

    • Electron-rich and Bulky Ligands: For many challenging couplings, especially C-O bond formation, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like tBuXPhos) are preferred.[8] These ligands promote both oxidative addition and reductive elimination.

    • Bidentate vs. Monodentate Ligands: The choice depends on the specific coupling. While monodentate ligands are common, bidentate ligands can offer greater stability to the catalytic complex.

  • Base Selection:

    • Strength: The pKa of the base should be high enough to deprotonate the phenol (or alkyne in Sonogashira) but not so high as to cause unwanted side reactions with other functional groups on your substrate.

    • Solubility: The solubility of the base in the reaction solvent is crucial. Insoluble inorganic bases can lead to reproducibility issues.[17] Using a soluble organic base can sometimes be advantageous.[10]

    • Common Bases:

      • Suzuki-Miyaura: K₃PO₄, Cs₂CO₃, K₂CO₃

      • Buchwald-Hartwig (C-O): NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄

      • Sonogashira: Et₃N, i-Pr₂NEt

Data and Protocols

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Phenol Derivatives
ParameterCondition A (Aryl Bromides)Condition B (Aryl Chlorides)Condition C (Aqueous Media)
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd/SPhos
Ligand SPhosXPhosSPhos
Base K₃PO₄K₃PO₄K₂CO₃
Solvent Toluene/H₂ODioxaneWater/Acetonitrile
Temperature 100 °C110 °C37 °C
Typical Yield Good to ExcellentModerate to GoodGood
Reference General knowledgeGeneral knowledge[18]
Table 2: Ligand Effects in Buchwald-Hartwig O-Arylation of Phenols
LigandSubstrate ScopeTypical ConditionsKey Advantages
tBuXPhos Broad, including electron-rich and -poor aryl halidesPd₂(dba)₃, Cs₂CO₃, Toluene, 100 °CHigh efficiency for C-O bond formation.
BrettPhos Effective for coupling with primary alcohols and phenolsPd G4 precatalyst, K₃PO₄, t-BuOH, 100 °CGood for sterically hindered substrates.
MOP-type ligands Activated and unactivated aryl halidesK₃PO₄ or NaH, Toluene or o-xyleneHigh efficiency for specific substrate classes.[7]
Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenol Derivative (via in situ activation)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the phenol (1.2 mmol), boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are added.

  • Solvent Addition: Degassed toluene (5 mL) and degassed water (0.5 mL) are added.

  • Reaction Setup: The vial is sealed with a PTFE-lined cap and removed from the glovebox.

  • Heating and Monitoring: The reaction mixture is stirred vigorously and heated to 100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig O-Arylation of a Phenol

This is a representative procedure and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere is added the phenol (1.0 mmol), the aryl bromide (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Pd₂(dba)₃ (1.5 mol%) and the ligand (e.g., tBuXPhos, 3.0 mol%) are added under a positive flow of argon.

  • Solvent Addition: Anhydrous, degassed toluene (10 mL) is added via syringe.

  • Heating and Monitoring: The Schlenk tube is sealed, and the mixture is heated to 100 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated in vacuo.

  • Purification: The residue is purified by column chromatography on silica gel.

Visual Guides

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow cluster_reagents cluster_conditions cluster_catalyst cluster_side_reactions start Low or No Product Yield check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity (NMR, etc.) check_reagents->reagent_purity reagent_stoich Correct Equivalents? check_reagents->reagent_stoich optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct degassing Inert Atmosphere? check_conditions->degassing temperature Correct Temperature? check_conditions->temperature solvent Proper Solvent? check_conditions->solvent side_reactions 4. Identify Side Reactions optimize_catalyst->side_reactions Still Low Yield success Reaction Successful optimize_catalyst->success Yield Improved change_ligand Screen Ligands optimize_catalyst->change_ligand change_base Screen Bases optimize_catalyst->change_base catalyst_loading Increase Loading optimize_catalyst->catalyst_loading side_reactions->optimize_catalyst Modify Conditions homocoupling Homocoupling? side_reactions->homocoupling protodeboronation Protodeboronation? (Suzuki) side_reactions->protodeboronation dehalogenation Dehalogenation? side_reactions->dehalogenation

Caption: A stepwise guide to troubleshooting low-yield cross-coupling reactions.

Key Factors Influencing Palladium-Catalyzed C-O Coupling

C_O_Coupling_Factors Phenol Phenol (Nucleophile) CatalystSystem Pd Catalyst System Phenol->CatalystSystem ArylHalide Aryl Halide/Triflate (Electrophile) ArylHalide->CatalystSystem Product Diaryl Ether (Product) CatalystSystem->Product Ligand Ligand (Bulky, e⁻-rich) Ligand->CatalystSystem influences Base Base (Strength, Solubility) Base->CatalystSystem influences Solvent Solvent (Aprotic, Anhydrous) Solvent->CatalystSystem influences Temperature Temperature Temperature->CatalystSystem influences

References

Technical Support Center: Synthesis of 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Furan-2-YL)phenol synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an organoboron compound (furan-2-boronic acid) with an organic halide (a 2-halophenol, such as 2-bromophenol or 2-iodophenol) in the presence of a base.[2][3]

Q2: What are the key components of a Suzuki-Miyaura reaction for this synthesis?

A2: The key components are:

  • Aryl Halide: 2-bromophenol or 2-iodophenol are common choices. Iodides are generally more reactive than bromides.

  • Organoboron Reagent: Furan-2-boronic acid or its esters (e.g., pinacol ester).

  • Palladium Catalyst: A source of Palladium(0), such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands.

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalyst activity and yield.[4]

  • Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Solvent: Anhydrous organic solvents like toluene, 1,4-dioxane, or dimethoxyethane (DME) are typically used, often with a small amount of water as a co-solvent.[6]

Q3: Are there alternative methods to the Suzuki-Miyaura coupling?

A3: Yes, other cross-coupling reactions can be employed, although they are less common for this specific synthesis. These include:

  • Stille Coupling: This method uses an organotin reagent (e.g., 2-(tributylstannyl)furan) instead of a boronic acid. While effective, the high toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This reaction utilizes an organozinc reagent. It offers good functional group tolerance but the organozinc reagents are moisture and air-sensitive.[7]

  • Hiyama Coupling: This involves the use of an organosilicon reagent, which is activated by a fluoride source. A key limitation is that the fluoride can cleave common silicon-based protecting groups.[8][9]

  • Kumada Coupling: This method employs a Grignard reagent (organomagnesium). The high reactivity of Grignard reagents can limit their functional group compatibility.[10]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Q: My Suzuki-Miyaura reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Reagent Quality:

    • Aryl Halide: Verify the purity of your 2-halophenol.

    • Boronic Acid: Furan-2-boronic acid can be prone to decomposition (protodeboronation), especially if impure or stored improperly.[1] Consider using a freshly opened bottle or purifying the existing stock. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for partial decomposition.[4]

  • Catalyst and Ligand:

    • Catalyst Activity: The Pd(0) catalyst is sensitive to air and moisture. Use a fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure its proper reduction to Pd(0) in the catalytic cycle.

    • Ligand Choice: For challenging couplings, consider using more advanced, bulky, and electron-rich phosphine ligands like SPhos or XPhos, which have been shown to improve yields.[4]

  • Base: The choice and quality of the base are crucial.

    • Use a dry, finely powdered base to ensure good solubility and reactivity.

    • Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective choices.[5] The strength of the base can influence the reaction rate.

  • Solvent:

    • Ensure you are using anhydrous solvents.

    • While the reaction is generally run in anhydrous conditions, a small amount of water can sometimes be beneficial for the transmetalation step.[11] However, excess water can promote protodeboronation of the boronic acid.

  • Temperature: The reaction may require heating. Optimization of the reaction temperature is often necessary. A typical range is 80-110 °C.

Problem 2: Presence of significant side products.

Q: My reaction mixture shows the desired product, but also significant amounts of side products. What are these and how can I minimize them?

A: Common side products in Suzuki-Miyaura couplings include homocoupled products and dehalogenated starting material.

  • Homocoupling: This results in the formation of biphenol (from the coupling of two molecules of the 2-halophenol) and 2,2'-bifuran (from the coupling of two molecules of furan-2-boronic acid).

    • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[1]

    • Solution: Thoroughly degas your reaction mixture (e.g., by bubbling argon through the solvent) before adding the catalyst. Ensure a strictly inert atmosphere is maintained throughout the reaction.

  • Dehalogenation: The 2-halophenol is reduced to phenol.

    • Cause: This can occur via various pathways, including β-hydride elimination if there are appropriate sources of hydride in the reaction mixture.

    • Solution: Ensure the purity of your reagents and solvents to avoid unwanted side reactions.

Problem 3: Difficulty in product purification.

Q: I am having trouble purifying the final this compound product. What are the common impurities and what purification methods are recommended?

A: Common impurities include unreacted starting materials, the palladium catalyst, phosphine ligands, and the side products mentioned above.

  • Removal of Palladium Catalyst: After the reaction, the palladium catalyst can be removed by filtration through a pad of Celite.

  • Chromatography: Column chromatography on silica gel is a standard and effective method for separating the desired product from the starting materials and organic side products. A solvent system of ethyl acetate and hexane is typically used.

  • Extraction: An aqueous workup can help remove inorganic salts and the base.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromophenol with Furan-2-Boronic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 mmol, 1.0 eq.), furan-2-boronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterVariationExpected Yield (%)Notes
Aryl Halide 2-Iodophenol85-95%More reactive, reaction may be faster.
2-Bromophenol70-85%Less reactive, may require longer reaction times or higher temperatures.
Catalyst/Ligand Pd(PPh₃)₄70-80%A standard, reliable catalyst.
Pd(OAc)₂ / SPhos85-95%Bulky, electron-rich ligand often improves yield for challenging substrates.[4]
Pd(OAc)₂ / XPhos85-95%Another highly effective ligand for difficult couplings.[4]
Base K₂CO₃75-85%A common and effective base.
K₃PO₄80-90%Can be more effective in some cases, particularly with less reactive halides.[5]
Cs₂CO₃80-90%A stronger base that can sometimes improve yields.
Solvent Toluene / H₂O75-85%A common solvent system.
1,4-Dioxane / H₂O80-90%Often gives good results.
DME / H₂O80-90%Another effective solvent system.

Note: Yields are estimates and can vary significantly based on specific reaction conditions and experimental technique.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)-X(L2) Oxidative Adduct pd0->pd_complex Oxidative Addition pd_hydroxo Ar-Pd(II)-OH(L2) pd_complex->pd_hydroxo Ligand Exchange transmetalation_complex Ar-Pd(II)-R(L2) pd_hydroxo->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (this compound) transmetalation_complex->product aryl_halide Ar-X (2-Halophenol) aryl_halide->pd_complex boronic_acid R-B(OH)2 (Furan-2-boronic acid) borate_complex [R-B(OH)3]- boronic_acid->borate_complex borate_complex->transmetalation_complex base Base (e.g., K2CO3) base->borate_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of This compound check_atmosphere Inert Atmosphere? start->check_atmosphere check_reagents Reagent Quality? check_atmosphere->check_reagents Yes solution_atmosphere Purge with Ar/N2 check_atmosphere->solution_atmosphere No check_catalyst Catalyst/Ligand? check_reagents->check_catalyst Good solution_reagents Use fresh/pure reagents Use excess boronic acid check_reagents->solution_reagents Poor check_conditions Reaction Conditions? check_catalyst->check_conditions Good solution_catalyst Use fresh catalyst Try different ligand (e.g., SPhos) check_catalyst->solution_catalyst Poor/Standard solution_conditions Optimize temperature Check base and solvent check_conditions->solution_conditions Not Optimized success Improved Yield check_conditions->success Optimized solution_atmosphere->check_reagents solution_reagents->check_catalyst solution_catalyst->check_conditions solution_conditions->success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Removal of palladium catalyst from 2-(Furan-2-YL)phenol product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of palladium catalysts from the 2-(Furan-2-YL)phenol product. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium catalyst removal process.

Q1: My final product of this compound has a dark color, indicating residual palladium. How can I remove it?

A1: A dark coloration often suggests the presence of palladium black or colloidal palladium. Several methods can be employed to remove these residues:

  • Filtration through Celite: A simple and often effective first step is to dissolve the crude product in a suitable solvent and filter it through a pad of Celite.[1][2][3] This can physically trap insoluble palladium species.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove palladium.[4] However, it may also adsorb your product, leading to yield loss.[5] A preliminary screening with a small sample is recommended.

  • Use of Metal Scavengers: Solid-supported scavengers are highly effective for removing soluble and insoluble palladium species to very low levels.[6][7] Thiol-based or triaminetetraacetate-based silica scavengers are often good starting points.[8][9]

Q2: I've tried filtration and activated carbon treatment, but the palladium levels in my this compound are still too high. What should I do next?

A2: If basic methods are insufficient, a more targeted approach using metal scavengers is recommended. The choice of scavenger is critical and depends on the nature of the palladium species and the reaction conditions.[7]

  • Scavenger Screening: It is advisable to screen a small panel of scavengers to identify the most effective one for your specific product and solvent system.[10][11] Scavenger kits are commercially available for this purpose.

  • Optimization of Conditions: The efficiency of scavenging can be influenced by temperature, time, and the amount of scavenger used.[11][12] Increasing the temperature or reaction time can enhance palladium removal.[5][11]

  • Consider the Oxidation State of Palladium: The effectiveness of a scavenger can depend on the oxidation state of the palladium.[7][13] For Pd(0) species, scavengers with high affinity for zero-valent metals should be chosen. For Pd(II), chelating scavengers are often more effective.

Q3: I am concerned about losing my this compound product due to adsorption on the scavenger or activated carbon. How can I minimize product loss?

A3: Product loss is a valid concern. Here are some strategies to mitigate it:

  • Minimize the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired palladium level. This can be determined through small-scale optimization experiments.[11]

  • Thorough Washing: After the scavenging treatment, wash the solid adsorbent thoroughly with a suitable solvent to recover any adsorbed product.[12]

  • Alternative Purification Methods: If product loss remains high, consider alternative methods like recrystallization or liquid-liquid extraction, which may be less prone to product adsorption.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the typical residual palladium limits for pharmaceutical intermediates like this compound?

A1: Regulatory agencies such as the ICH have established guidelines for elemental impurities in drug products.[14] For oral drug products, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[15][16][17] For parenteral routes, the limit is much lower, at 1 ppm.[15][18]

Q2: What is the most cost-effective method for palladium removal at a large scale?

A2: For large-scale operations, a combination of cost-effectiveness and efficiency is crucial.

  • Initial Bulk Palladium Removal: Techniques like precipitation followed by filtration can be used to remove the majority of the palladium at a low cost.[19]

  • Polishing Step: A subsequent polishing step using a highly efficient scavenger in a packed bed or cartridge format can then be used to reduce the palladium levels to the required limits.[10][11] This two-step approach can be more economical than using large quantities of expensive scavengers for the entire process.

Q3: How do I choose the right scavenger for my this compound product?

A3: The selection of an appropriate scavenger depends on several factors:

  • The nature of the palladium species: Is it Pd(0) or Pd(II)?

  • The solvent system: The scavenger must be compatible with the solvent used to dissolve your product.

  • The functional groups in your product: The scavenger should not react with or have a high affinity for your this compound product.

  • pH of the solution: Some scavengers have optimal pH ranges for their activity.[12]

A screening study with a selection of scavengers is the most reliable way to identify the optimal choice.[10] Common scavenger types include those with thiol, thiourea, or amine functionalities on silica or polymer supports.[8][9]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodInitial Pd (ppm)Final Pd (ppm)Scavenger/Adsorbent (equiv. or wt%)ConditionsReference
MP-TMT Scavenger33,000< 2005 equivalentsRoom Temp, Overnight[6]
MP-TMT Scavenger500-800< 105 equivalentsRoom Temp, Overnight[6]
TMT + Activated Charcoal22392020 mol % TMT, 0.2 wt charcoalDCM, 20 °C, 2 h[10]
MP-TMT Scavenger33010-300.20 wtDMF, Overnight[10]
Carboxen® 5641250< 500.5 g scavenger in 20 g solventMethanol, 24 h, Room Temp[5]
SiliaMetS Thiol~2000< 500.15 w/wExtended time[11]
NaHSO3 wash~8000< 10020% aqueous solutionToluene, Elevated Temp[20]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Dissolution: Dissolve the crude this compound containing palladium residues in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount of scavenger should be determined based on preliminary screening, typically 2-10 weight equivalents relative to the estimated amount of palladium.[12]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (typically 2-16 hours).[6][12]

  • Filtration: Filter the mixture to remove the scavenger. A sintered funnel or a filter paper can be used.[12]

  • Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content in the final product using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[21][22]

Protocol 2: Palladium Removal using a Scavenger Cartridge (Flow Mode)

  • Cartridge Preparation: Select a pre-packed scavenger cartridge (e.g., SiliaMetS Thiol E-PAK) suitable for the scale of your reaction.[11]

  • Equilibration: Equilibrate the cartridge by passing 3-5 bed volumes of the pure solvent through it.[12]

  • Loading: Prepare a solution of the crude this compound in a suitable solvent.

  • Flow/Recirculation: Pass the solution through the cartridge using a pump or by gravity feed.[11] For enhanced removal, the solution can be recirculated through the cartridge for a defined period.[10][11]

  • Washing: After loading, wash the cartridge with fresh solvent to elute any remaining product.

  • Collection and Concentration: Collect the purified solution and concentrate it to obtain the final product.

  • Analysis: Determine the residual palladium concentration in the product.

Mandatory Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Analysis & Outcome crude_product Crude this compound (High Pd content) filtration Filtration (Celite/Activated Carbon) crude_product->filtration Initial Cleanup scavenging Scavenging (Batch/Flow) crude_product->scavenging Targeted Removal recrystallization Recrystallization crude_product->recrystallization High Purity analysis ICP-MS/OES Analysis (Check Pd level) filtration->analysis scavenging->analysis recrystallization->analysis final_product Final Product (<10 ppm Pd) analysis->final_product Pd ≤ 10 ppm reprocess Reprocess analysis->reprocess Pd > 10 ppm reprocess->scavenging

Caption: Workflow for Palladium Catalyst Removal.

scavenger_selection cluster_screen Scavenger Screening cluster_optimize Optimization cluster_scaleup Scale-up start Start: High Pd in This compound screen_scavengers Screen multiple scavengers (Thiol, TMT, etc.) start->screen_scavengers evaluate_efficiency Evaluate Pd removal and product loss screen_scavengers->evaluate_efficiency optimize_conditions Optimize: - Scavenger amount - Temperature - Time evaluate_efficiency->optimize_conditions Select best scavenger scale_up Scale-up process (Batch or Flow) optimize_conditions->scale_up

Caption: Decision Process for Scavenger Selection.

References

Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with furan-2-boronic acid in Suzuki coupling reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Step Rationale
Decomposition of Furan-2-Boronic Acid 1. Lower the reaction temperature: If your protocol uses elevated temperatures, try running the reaction at room temperature or 40°C.[1] 2. Shorten the reaction time: Use a highly active palladium catalyst/ligand system that allows for rapid coupling.[1] 3. Use a furan-2-boronic acid derivative: Consider using more stable alternatives like furan-2-boronic acid pinacol ester, MIDA boronate, or potassium 2-furyltrifluoroborate.[1][2][3] These release the boronic acid slowly in situ.Furan-2-boronic acid is prone to decomposition, particularly through protodeboronation, at the elevated temperatures often used in Suzuki couplings.[1] Minimizing heat exposure and reaction time can significantly reduce this degradation. Stable derivatives protect the boronic acid functionality until it is needed in the catalytic cycle.[4][5]
Catalyst Inactivity 1. Use a pre-catalyst: Employ a modern palladium pre-catalyst that rapidly forms the active catalytic species under mild conditions.[1] 2. Ensure anaerobic conditions: Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).Inefficient generation of the active Pd(0) species can lead to longer reaction times and higher required temperatures, promoting boronic acid decomposition. Oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[6]
Inappropriate Base or Solvent 1. Screen different bases: While aqueous bases are common, consider non-aqueous conditions with bases like potassium phosphate (K₃PO₄).[7] 2. Ensure sufficient base solubility: If using a solid base in a biphasic system, ensure adequate mixing. The addition of a small amount of water can sometimes be necessary to solubilize inorganic bases.[7][8]The choice of base and solvent significantly impacts the rate of both the desired coupling and the undesired protodeboronation. The pH of the reaction mixture is a critical factor in the stability of the boronic acid.[9]

Issue 2: Significant Formation of Furan as a Byproduct

Potential Cause Troubleshooting Step Rationale
Protodeboronation 1. Implement strategies from Issue 1: Lowering temperature, shortening reaction time, and using stable derivatives are the most effective ways to suppress protodeboronation.[1][4] 2. Use anhydrous solvents: While not always feasible, minimizing the amount of water, a proton source, can reduce the rate of protodeboronation.[9] 3. Choose the base carefully: The rate of protodeboronation is highly pH-dependent. A screen of different bases may identify one that favors the cross-coupling pathway.[9]Furan is the direct result of protodeboronation, where the C-B bond of furan-2-boronic acid is cleaved and replaced by a C-H bond.[9][10] This is a major decomposition pathway for many heteroaryl boronic acids.

Issue 3: Difficulty in Purifying the Product from Starting Materials or Byproducts

Potential Cause Troubleshooting Step Rationale
Presence of Boronic Acid-Related Impurities 1. Acid-base workup: During the reaction workup, an aqueous wash with a mild base (e.g., NaHCO₃) can help remove unreacted boronic acid and its byproducts.Boronic acids are acidic and can be extracted into an aqueous basic layer, simplifying purification by chromatography.[11]
Co-elution of Product and Byproducts 1. Optimize chromatography conditions: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases. 2. Consider derivatization: If the product has a suitable functional group, derivatization might alter its polarity, facilitating separation.Furan, the protodeboronation byproduct, can sometimes have similar polarity to the desired product, making chromatographic separation challenging.

Frequently Asked Questions (FAQs)

Q1: Why is furan-2-boronic acid so unstable in Suzuki coupling reactions?

Furan-2-boronic acid is an electron-rich heteroaryl boronic acid, which makes it susceptible to decomposition under typical Suzuki coupling conditions. The primary pathway for this instability is protodeboronation , a reaction where the carbon-boron bond is cleaved by a proton source (like water, often present in the basic solutions used for the coupling), replacing it with a carbon-hydrogen bond to form furan.[1][9][10] This process is often accelerated by the basic conditions and elevated temperatures required for the catalytic cycle.

G cluster_main Decomposition Pathway of Furan-2-Boronic Acid FuranBA Furan-2-Boronic Acid Conditions Suzuki Conditions (Base, H₂O, Heat) FuranBA->Conditions Subjected to Coupling Desired Suzuki Cross-Coupling FuranBA->Coupling Participates in Protodeboronation Protodeboronation Conditions->Protodeboronation Promotes Furan Furan (Byproduct) Protodeboronation->Furan Yields Product Coupled Product Coupling->Product

Caption: Decomposition pathway of furan-2-boronic acid.

Q2: How should I store and handle furan-2-boronic acid?

Proper storage is critical to prevent degradation. Furan-2-boronic acid is sensitive to moisture and should be stored in a tightly sealed container under an inert gas like argon or nitrogen. It is recommended to store it in a cool and dry place, with many suppliers suggesting refrigeration at 2-8°C or even freezing at -20°C.[12] Commercial furan-2-boronic acid has been observed to completely decompose in less than a week when stored open to the air at room temperature.[4]

Q3: What are furan-2-boronic acid derivatives, and should I use them?

Derivatives are molecules where the boronic acid's -B(OH)₂ group is "masked" or protected, making the compound more stable. Common examples include:

  • Pinacol esters: Form a five-membered ring with the boron atom.

  • MIDA boronates: Form a stable bicyclic structure.[1]

  • Potassium trifluoroborate salts (R-BF₃K): The boron is protected as a stable anionic trifluoroborate.[1][3]

  • DABO boronates: Form stable complexes with 1,4-diazabicyclo[2.2.2]octane.[4]

These derivatives are generally more resistant to premature decomposition and protodeboronation.[4][5] They slowly hydrolyze in situ during the reaction to release the active boronic acid, keeping its concentration low and minimizing side reactions. Using a derivative is a highly recommended strategy, especially if you are experiencing low yields with furan-2-boronic acid itself.[1]

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield with Furan-2-Boronic Acid CheckStorage Verify Proper Storage (Cool, Dry, Inert Gas) Start->CheckStorage CheckStorage->Start Improper Storage: Replace Reagent LowerTemp Lower Reaction Temp (e.g., RT to 40°C) CheckStorage->LowerTemp Storage OK UsePrecatalyst Use Fast Pre-catalyst & Shorten Time LowerTemp->UsePrecatalyst Still Low Success Improved Yield LowerTemp->Success Works UseDerivative Switch to Stable Derivative (Pinacol, MIDA, BF₃K) UsePrecatalyst->UseDerivative Still Low UsePrecatalyst->Success Works UseDerivative->Success Works Failure Still Low Yield: Re-evaluate Substrate/Catalyst UseDerivative->Failure Still Low

Caption: Troubleshooting workflow for low yield reactions.

Q4: Can I use standard Suzuki coupling protocols for furan-2-boronic acid?

Standard protocols, especially those developed for more robust aryl boronic acids (like phenylboronic acid) that use high temperatures (e.g., >80°C) and prolonged reaction times, are often unsuitable for unstable substrates like furan-2-boronic acid.[1] It is highly advisable to start with a protocol specifically designed for unstable heteroaryl boronic acids, which typically involves milder conditions and more active catalyst systems.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Unstable Heteroaryl Boronic Acids at Room Temperature

This protocol is adapted from methodologies developed for the rapid coupling of unstable boronic acids, such as those involving 2-furyl derivatives.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Furan-2-boronic acid (or a stable derivative like its pinacol ester) (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or THF, with 5-10% water by volume)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide, furan-2-boronic acid, base, and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the palladium pre-catalyst to the vial under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction vigorously at room temperature (20-25°C).

  • Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions may be complete in less than an hour.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_protocol General Suzuki Coupling Mechanism cat_cycle Pd(0)L₂ Oxidative Addition (R¹-X) R¹-Pd(II)L₂-X Transmetalation (R²-B(OH)₂) R¹-Pd(II)L₂-R² Reductive Elimination R¹-R² (Product) cat_cycle:f0->cat_cycle:f1 cat_cycle:f1->cat_cycle:f2 cat_cycle:f2->cat_cycle:f3 cat_cycle:f2->cat_cycle:f0 Regenerates Catalyst

Caption: General catalytic cycle for the Suzuki coupling.

References

Technical Support Center: Alternative Synthetic Routes to 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 2-(Furan-2-yl)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Alternative Synthetic Routes Overview

Several alternative synthetic routes can be employed to synthesize this compound, primarily centered around cross-coupling reactions. The most common methods include Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Ullmann condensation. Other potential but less commonly reported methods include direct C-H activation/arylation and oxidative coupling. The choice of a specific route often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Diagram of Synthetic Strategies

DirectedOrthoLithiation Phenol Phenol Protected Phenol Protected Phenol Phenol->Protected Phenol Protection Ortho-lithiated Phenol Ortho-lithiated Phenol Protected Phenol->Ortho-lithiated Phenol n-BuLi Intermediate Adduct Intermediate Adduct Ortho-lithiated Phenol->Intermediate Adduct + 2-Furaldehyde Protected Product Protected Product Intermediate Adduct->Protected Product Reduction This compound This compound Protected Product->this compound Deprotection

Technical Support Center: Large-Scale Synthesis of 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(Furan-2-YL)phenol. The following information is based on established principles of organic synthesis and common challenges encountered with related chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?

A1: The most prevalent and scalable methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a primary choice, reacting 2-halophenol with furan-2-boronic acid or its esters. Another viable route is the Negishi coupling, which utilizes an organozinc reagent. For specific applications, a Diels-Alder reaction between furan and a suitable dienophile followed by an aromatization step can also be considered.

Q2: What are the critical process parameters to monitor during a Suzuki-Miyaura coupling for this synthesis?

A2: For a successful large-scale Suzuki-Miyaura coupling, it is crucial to monitor and control the following parameters:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yield and purity.

  • Base Selection: The type and amount of base can significantly influence the reaction rate and side product formation.

  • Solvent System: The solvent must be appropriate for the solubility of all reactants and the reaction temperature. A mixture of an organic solvent and water is often used.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without thermal degradation of the starting materials, product, or catalyst.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product yield while minimizing byproduct formation.

  • Water Content: A small amount of water is often necessary for the Suzuki-Miyaura reaction, but excessive water can lead to unwanted side reactions.

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Homocoupling products: Dimerization of the boronic acid (bifuran) or the halophenol can occur.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of furan.

  • Oxidative degradation products: The furan ring can be susceptible to oxidation under certain conditions.

  • Residual starting materials: Unreacted 2-halophenol or furan-2-boronic acid.

Q4: How can the furan ring's stability be ensured during the synthesis and workup?

A4: The furan ring can be sensitive to strong acids and oxidizing agents. To maintain its integrity:

  • Avoid strongly acidic conditions during workup and purification.

  • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use mild workup procedures, such as quenching with a buffered aqueous solution.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue that can be attributed to several factors. The following table provides potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider a different palladium precursor and ligand combination. - Ensure the catalyst is not exposed to air or moisture for extended periods.
Poor Solubility of Reactants - Screen different solvents or solvent mixtures to improve solubility. - Increase the reaction temperature, if the reactants and product are stable.
Incorrect Base - Screen different bases (e.g., carbonates, phosphates). - Ensure the base is of sufficient purity and strength.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for product formation and byproduct generation.
Issue 2: High Levels of Homocoupling Byproducts

Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings.

Potential Cause Recommended Solution
Presence of Oxygen - Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Suboptimal Catalyst/Ligand Ratio - Optimize the ratio of the palladium catalyst to the phosphine ligand.
Incorrect Base - Some bases can promote homocoupling; screen alternative bases.
Issue 3: Product Isolation and Purification Challenges

On a large scale, isolating the pure product can be challenging.

Potential Cause Recommended Solution
Emulsion Formation During Workup - Add a small amount of a different organic solvent to break the emulsion. - Filter the mixture through a pad of celite.
Co-elution of Impurities During Chromatography - Optimize the solvent system for column chromatography. - Consider a different purification technique, such as recrystallization or distillation.
Product Oiling Out - If the product is an oil, consider converting it to a solid derivative for easier handling and purification, if the process allows.

Experimental Protocols

Representative Large-Scale Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Bromophenol

  • Furan-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a large, inerted reactor, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add toluene and water to the reactor.

  • In a separate vessel, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start: Reactor Setup reactants Add Reactants: 2-Bromophenol Furan-2-boronic acid K2CO3 Toluene, Water start->reactants catalyst Prepare and Add Catalyst: Pd(OAc)2 + PPh3 in Toluene reactants->catalyst reaction Heat to 80-90 °C Monitor by HPLC/GC catalyst->reaction workup Cool and Perform Aqueous Workup reaction->workup purification Purify Crude Product: Vacuum Distillation or Column Chromatography workup->purification end Final Product: This compound purification->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_solubility Are reactants fully dissolved? check_catalyst->check_solubility Yes solution_catalyst Use fresh catalyst or screen new ones check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Change solvent system or increase temperature check_solubility->solution_solubility No check_base Is the base appropriate? check_temp->check_base Yes solution_temp Increase temperature incrementally check_temp->solution_temp No solution_base Screen alternative bases check_base->solution_base No

Caption: A logical diagram for troubleshooting low product yield in the synthesis of this compound.

Characterization of impurities in 2-(Furan-2-YL)phenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of 2-(Furan-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: Impurities can originate from starting materials, by-products of side reactions, intermediates, and degradation products.[1] In a typical cross-coupling synthesis (e.g., Suzuki-Miyaura coupling), the most common impurities include:

  • Homocoupling Products: Biphenyl derivatives (from the phenol starting material) and bi-furan derivatives (from the furan starting material). These arise when the organometallic reagents couple with themselves.[2]

  • Starting Materials: Unreacted 2-halophenol or phenol-derived boronic acid/ester and the corresponding furan partner.

  • Solvent and Reagent-Related Impurities: Residual solvents like dioxane or toluene, and impurities arising from the phosphine ligands used in the palladium catalyst.[3]

  • Protodeboronation Product: Phenol, formed if the boronic acid derivative is cleaved before cross-coupling occurs.

  • Oxidative Degradation Products: The phenol moiety is susceptible to oxidation, which can lead to colored impurities.

Q2: My final product has a pink or brown hue after purification. What could be the cause?

A2: Phenols are known to be sensitive to air and light, leading to the formation of colored oxidation products. Trace metallic impurities can also catalyze this degradation. Ensure the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely side reactions consuming my starting materials?

A3: Low yields in Suzuki-Miyaura couplings can be attributed to several factors:

  • Inefficient Catalysis: The palladium catalyst may be inactive or poisoned. Poor turnover of the catalytic cycle can reduce product formation.[4]

  • Homocoupling: As mentioned in Q1, the formation of homocoupled by-products is a common competitive reaction that consumes starting materials.[2]

  • Protodeboronation: The boronic acid or ester can be cleaved by residual water or base, converting it back to the parent furan, which cannot participate in the coupling.

  • Hydrolysis of Halide: The aryl halide may undergo hydrolysis under the basic reaction conditions, especially at higher temperatures, to yield phenol.

Q4: An unexpected peak has appeared in my HPLC chromatogram. What is the first step to identify it?

A4: The first step is to use a mass spectrometer (MS) coupled with the HPLC (LC-MS).[1][5] The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. This information, combined with the known starting materials and reaction type, allows you to hypothesize the impurity's structure (e.g., a dimer, a hydrolysis product, or a reaction with a solvent molecule).

Troubleshooting Guide

Problem Possible Cause Recommended Action
Multiple Spots on TLC Close to Product Co-eluting impurities, likely homocoupled products or isomers.1. Optimize the TLC mobile phase to achieve better separation. 2. During column chromatography, use a shallow gradient and collect smaller fractions.[6] 3. Consider an alternative purification technique like preparative HPLC.
Mass Spectrum Shows a Peak Double the MW of a Starting Material This strongly indicates a homocoupling by-product.1. Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling. 2. Re-evaluate the catalyst-to-ligand ratio. 3. Screen different bases or solvents, as these can significantly influence side reactions.[7]
NMR Spectrum Shows Broad Hump in Aromatic Region Polymeric or oligomeric by-products (humins), especially if carbohydrates were used as precursors for the furan ring.[8]1. Filter the crude product through a plug of silica gel before full purification. 2. Purification may require precipitation or crystallization to remove insoluble polymeric material.
Product Fails Purity Specification Due to Residual Solvents Inadequate drying or removal of high-boiling point solvents (e.g., DMF, dioxane).1. Dry the final product under high vacuum for an extended period. 2. If the solvent is immiscible with water, washing a solution of the product with water may help. 3. Consider lyophilization if the product is stable under these conditions.

Impurity Characterization

Summary of Potential Impurities
Impurity NameChemical StructureLikely OriginTypical Analytical Signature (LC-MS)
2,2'-BifuranC₈H₆O₂Homocoupling of furan-2-boronic acid[M+H]⁺ ≈ 135.04
Biphenyl-2,2'-diolC₁₂H₁₀O₂Homocoupling of 2-halophenol precursor[M+H]⁺ ≈ 187.07
PhenolC₆H₆OHydrolysis of 2-halophenol or protodeboronation of a phenolboronic acid[M+H]⁺ ≈ 95.05
FuranC₄H₄OProtodeboronation of furan-2-boronic acidVolatile, best detected by GC-MS
Triphenylphosphine OxideC₁₈H₁₅OPOxidation of triphenylphosphine ligand[M+H]⁺ ≈ 279.09

Experimental Protocols

Protocol 1: Impurity Profiling by HPLC-UV/MS

This protocol outlines a general method for separating and detecting impurities in a crude sample of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex the sample until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • UV/Diode Array Detector (DAD): Monitor at 254 nm and 280 nm. A DAD allows for the collection of UV spectra for each peak, which can help differentiate between furan and phenol-containing species.[9]

    • Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in both positive and negative ion modes. Scan a mass range of m/z 50-800.[1][5]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the relative percentage of each impurity.

    • Analyze the mass spectrum for each impurity peak to determine its molecular weight and propose a molecular formula.

Visualizations

Experimental and Analytical Workflow

G start Crude Synthesis Product tlc Initial Purity Check (TLC / fast HPLC) start->tlc Analyze sample purify Purification (Column Chromatography) tlc->purify If impure pure_prod Isolated Product purify->pure_prod Main fraction impurities Impurity Fractions purify->impurities Side fractions final Structure Elucidation & Reporting pure_prod->final Confirm structure charac Structural Characterization impurities->charac Characterize unknowns nmr NMR Spectroscopy (¹H, ¹³C, COSY) charac->nmr ms High-Resolution MS (HRMS) charac->ms nmr->final ms->final

Caption: Workflow for the isolation and characterization of unknown impurities.

Potential Impurity Formation Pathways (Suzuki Coupling)

G cluster_reactants Inputs phenol_halide 2-Halophenol Derivative product This compound (Desired Product) phenol_halide->product Suzuki Coupling (Main Pathway) homo_phenol Biphenyldiol (Homocoupling) phenol_halide->homo_phenol Side Reaction 1 hydrolysis Phenol (Hydrolysis/Protodeboronation) phenol_halide->hydrolysis Side Reaction 3 furan_boronic Furan-2-boronic Acid/Ester furan_boronic->product Suzuki Coupling (Main Pathway) homo_furan 2,2'-Bifuran (Homocoupling) furan_boronic->homo_furan Side Reaction 2 catalyst Pd Catalyst + Ligand catalyst->product Suzuki Coupling (Main Pathway) base Base + Solvent base->product Suzuki Coupling (Main Pathway)

Caption: Logical relationships between reactants and potential impurity by-products.

References

Validation & Comparative

A Comparative Guide to Biaryl Compounds in Catalysis: Evaluating the Potential of 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Biaryl scaffolds are integral components of many pharmaceuticals, agrochemicals, and functional materials. The performance of catalysts in synthesizing these biaryls is critically dependent on the nature of the ligands coordinated to the metal center. This guide provides a comparative overview of 2-(Furan-2-YL)phenol against established biaryl phosphine ligands in the context of cross-coupling catalysis.

Disclaimer: Direct experimental data on the catalytic performance of this compound as a ligand in cross-coupling reactions is not available in the current body of scientific literature. Therefore, this guide offers a qualitative comparison based on the structural features of this compound and established principles of ligand- Moin Moin design in catalysis. Performance data for well-established biaryl phosphine ligands are presented as a benchmark.

Section 1: Structural and Electronic Profile of this compound as a Putative Ligand

This compound possesses intriguing structural motifs that could, in principle, render it a candidate for ligand development. The molecule features a biaryl-like structure with a furan ring linked to a phenol. The presence of both a hydroxyl group on the phenyl ring and an oxygen atom within the furan ring offers potential coordination sites to a metal center.

Potential Coordination Modes and Electronic Effects:

The furan ring, being electron-rich, could influence the electronic properties of a catalyst. The oxygen atom in the furan and the hydroxyl group on the phenol could act as hemilabile coordinating atoms, potentially stabilizing the catalytic species at different stages of the catalytic cycle. The electronic and steric properties of ligands are crucial for their reactivity. For instance, in some organometallic reactions, the inductive effect of electron-donating substituents can lead to an electronic effect that competes with steric hindrance[1][2]. The substitution of furan rings into oligothiophene structures has been shown to narrow the HOMO-LUMO gap, indicating a significant electronic influence[3].

However, without a phosphine or N-heterocyclic carbene (NHC) moiety, which are common in highly active catalysts, the coordinating ability of this compound to a low-valent palladium or nickel center, the typical active species in cross-coupling, is expected to be weak.

Logical Relationship of Ligand Features to Catalytic Activity

G cluster_ligand This compound Structural Features cluster_effects Potential Catalytic Effects cluster_performance Impact on Catalytic Performance Furan_Ring Furan Ring (Electron-rich π-system) Electronic_Effects Modulation of Metal Center's Electron Density Furan_Ring->Electronic_Effects π-donation Phenol_Group Phenol Group (-OH, potential coordination site) Phenol_Group->Electronic_Effects σ-donation Hemilability Potential for Reversible Coordination of O-donors Phenol_Group->Hemilability Biaryl_Backbone Biaryl-like Backbone (Steric influence) Steric_Hindrance Influence on Substrate Approach and Reductive Elimination Biaryl_Backbone->Steric_Hindrance Catalyst_Stability Catalyst Stability Electronic_Effects->Catalyst_Stability Reaction_Rate Reaction Rate Electronic_Effects->Reaction_Rate Steric_Hindrance->Reaction_Rate Product_Yield Product Yield & Selectivity Steric_Hindrance->Product_Yield Hemilability->Catalyst_Stability

Caption: Potential structure-activity relationships for this compound as a ligand.

Section 2: Performance of Established Biaryl Phosphine Ligands in Suzuki-Miyaura Cross-Coupling

To provide a context for what constitutes a high-performance ligand in biaryl synthesis, this section summarizes the performance of several well-established biaryl phosphine ligands in the Suzuki-Miyaura cross-coupling reaction. These ligands are known to form highly active palladium catalysts.

Table 1: Performance of Selected Biaryl Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Reference
SPhos 0.51001898196Buchwald, S. L. et al.
XPhos 0.51001899198Buchwald, S. L. et al.
RuPhos 1.08029797Buchwald, S. L. et al.
DavePhos 1.0100189595Buchwald, S. L. et al.

Note: The data presented here are representative and may vary depending on the specific reaction conditions, substrates, and base used.

Section 3: Experimental Protocols for Suzuki-Miyaura Cross-Coupling

A general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided below. This can serve as a template for testing new ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). The solvent (e.g., toluene or dioxane, 5 mL) is then added, followed by the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol %) and the ligand (0.012 mmol, 1.2 mol %). The reaction mixture is then stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow for Ligand Evaluation

G Start Start: Ligand Screening Reaction_Setup Reaction Setup: - Aryl Halide - Arylboronic Acid - Base - Pd Precursor - Ligand Start->Reaction_Setup Reaction_Conditions Reaction Conditions: - Solvent - Temperature - Time Reaction_Setup->Reaction_Conditions Workup Reaction Workup: - Quenching - Extraction Reaction_Conditions->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, GC-MS - Yield, TON Calculation Purification->Analysis Comparison Performance Comparison Analysis->Comparison End End: Optimal Ligand Identified Comparison->End

Caption: A typical experimental workflow for evaluating the performance of a new ligand.

Section 4: The General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Understanding the catalytic cycle is fundamental to designing and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR)₂ PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a documented ligand for catalytic cross-coupling reactions, its structural features provide a basis for theoretical consideration. A direct comparison with established biaryl phosphine ligands highlights the significant advancements made in ligand design, where specific structural and electronic properties are tailored to achieve high catalytic efficiency. Researchers interested in exploring novel ligand scaffolds could consider synthesizing derivatives of this compound that incorporate stronger donor atoms, such as phosphorus or a nitrogen-containing heterocycle, to enhance its coordinating ability and catalytic potential. The provided experimental protocols and workflows offer a starting point for such investigations.

References

A Comparative Analysis of the Antioxidant Activity of 2-(Furan-2-YL)phenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 2-(Furan-2-YL)phenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The following sections detail their relative efficacy based on available experimental data, outline the methodologies used for assessment, and illustrate the underlying mechanisms of action.

Data Presentation: Antioxidant Activity Comparison

CompoundAssayIC50 Value
2-(p-hydroxy phenyl styryl)-furan*DPPH~ 40 µM[1][2]
Butylated Hydroxytoluene (BHT)DPPH~ 779 µM**

*Note: The IC50 value presented is for 2-(p-hydroxy phenyl styryl)-furan, a derivative of this compound. Data for this compound was not available. **Calculated from 171.7 ± 8.2 µg/mL, with a molar mass of 220.35 g/mol .

Based on this data, the tested furan-containing phenol derivative exhibits significantly stronger antioxidant activity in the DPPH assay than BHT.

Experimental Protocols

The following are detailed methodologies for common antioxidant activity assays that can be employed to directly compare this compound and BHT.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound and BHT)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare a series of dilutions for the test compounds and the standard antioxidant in methanol.

  • To a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • A control well containing only the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (this compound and BHT)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions for the test compounds and the standard antioxidant.

  • Add a small volume of the test compound or standard solution to a 96-well microplate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of radical scavenging by phenolic antioxidants.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison prep_furan Prepare this compound Solutions mix Mix Reagents and Samples prep_furan->mix prep_bht Prepare BHT Solutions prep_bht->mix prep_dpph Prepare DPPH/ABTS Reagent prep_dpph->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Values plot->ic50 compare Compare Antioxidant Activity ic50->compare

Caption: Experimental workflow for comparing antioxidant activity.

radical_scavenging cluster_resonance Resonance Stabilization phenol Phenolic Antioxidant (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) phenol->phenoxyl_radical Donates H• radical Free Radical (R•) stabilized_radical Stabilized Molecule (RH) radical->stabilized_radical Accepts H•

Caption: General mechanism of radical scavenging by phenolic antioxidants.

References

A Comparative Guide to the Fluorescence Quantum Yield of 2-(Furan-2-YL)phenol and Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Comparison

A direct quantitative comparison is challenging due to the lack of published fluorescence quantum yield data for 2-(Furan-2-YL)phenol. However, for the purpose of experimental design and as a benchmark, the fluorescence quantum yield of the widely used standard, quinine sulfate, is provided.

CompoundSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φ_F)
Quinine Sulfate 0.05 M H₂SO₄3100.546[1]
This compound Not availableNot availableNot available

Note on this compound: The fluorescence properties of phenolic compounds can be influenced by factors such as the solvent environment and the presence of other functional groups. While phenol itself is fluorescent, the introduction of a furan ring can alter its photophysical properties. Without experimental data, the quantum yield of this compound remains undetermined. To ascertain its fluorescence efficiency, a comparative quantum yield measurement against a standard like quinine sulfate is necessary.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method. This technique involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound using quinine sulfate as a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (test sample)

  • Quinine sulfate (standard)

  • 0.05 M Sulfuric acid (H₂SO₄) (solvent for standard)

  • Appropriate solvent for the test sample (e.g., ethanol, cyclohexane)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of quinine sulfate in 0.05 M H₂SO₄.

    • Prepare a stock solution of this compound in a suitable solvent. The solvent should be transparent in the wavelength range of interest and should not quench the fluorescence of the sample.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test sample at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test sample. The excitation wavelength must be the same as that used for the absorbance measurements.

    • The emission spectra should be corrected for the instrument's spectral response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • Determine the slope of the resulting straight lines for both the standard (m_std) and the test sample (m_sample).

    • Calculate the fluorescence quantum yield of the test sample (Φ_F_sample) using the following equation:

    Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_F_std is the known quantum yield of the standard (0.546 for quinine sulfate in 0.05 M H₂SO₄).

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Standard & Sample) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Determine Slopes (m_std, m_sample) F->G H Calculate Quantum Yield (Φ_F_sample) G->H

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

A Comparative Analysis of the Cytotoxicity of Furan-Containing Compounds and Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, understanding the cytotoxic profiles of novel chemical entities is paramount. This guide provides a comparative overview of the cytotoxic effects of two important classes of organic compounds: furan-based derivatives and phenolic compounds. While direct cytotoxic comparisons of 2-(Furan-2-yl)phenol and its specific derivatives are not extensively available in the current literature, this guide synthesizes available data on related structures to offer valuable insights for researchers and scientists.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various furan and phenolic derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of Furan-Based Derivatives

CompoundCell LineIC50 (µM)Reference
Pyridine carbohydrazide 4MCF-7 (Breast Cancer)4.06[1]
N-phenyl triazinone 7MCF-7 (Breast Cancer)2.96[1]
Furan derivative 1HeLa (Cervical Cancer)0.08 - 8.79[2]
Furan derivative 24HeLa (Cervical Cancer)0.08 - 8.79[2]
Furan derivative 24SW620 (Colorectal Cancer)Moderate to potent[2]
Furan derivative 26SW620 (Colorectal Cancer)Moderate to potent[2]
Furan derivative 32SW620 (Colorectal Cancer)Moderate to potent[2]
Furan derivative 35SW620 (Colorectal Cancer)Moderate to potent[2]
DF10 (Furan-based chalcone)HeLa (Cervical Cancer)20[3]

Table 2: Cytotoxicity of Phenolic Compounds

CompoundCell LineIC50 (mM)Reference
GuaiacolHuman Pulp Fibroblasts9.8[4]
PhenolHuman Pulp Fibroblasts4.5[4]
EugenolHuman Pulp Fibroblasts0.9[4]
ThymolHuman Pulp Fibroblasts0.5[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the cytotoxicity of the aforementioned compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[5]

2. CCK-8 (Cell Counting Kit-8) Assay

This is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells (e.g., HeLa, SW620) are seeded in 96-well plates and treated with the test compounds.[2]

  • CCK-8 Reagent Addition: After the treatment period, a solution containing WST-8 (a water-soluble tetrazolium salt) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-4 hours). The WST-8 is reduced by dehydrogenases in viable cells to give an orange-colored formazan dye.

  • Absorbance Measurement: The absorbance is measured at around 450 nm. The amount of the formazan dye generated is directly proportional to the number of living cells.[2]

3. Hoechst 33258 Fluorescence Assay

This method is used to quantify cellular DNA content as an indicator of cell number and cytotoxicity.

  • Cell Culture and Treatment: Human pulp fibroblasts are cultured and treated with various concentrations of phenolic compounds.[4]

  • Cell Lysis and Staining: After treatment, the cells are lysed, and the DNA is stained with Hoechst 33258 dye, which specifically binds to AT-rich regions of DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured, which is proportional to the amount of DNA and thus the number of cells. The 50% inhibition concentration (IC50) is determined by the concentration of the compound that reduces the cellular DNA content by half compared to the control.[4]

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Line Seeding in 96-well plates B Overnight Incubation (Cell Adhesion) A->B C Addition of Test Compounds (Varying Concentrations) B->C D Incubation (e.g., 24-72 hours) C->D E Addition of Viability Reagent (e.g., MTT, CCK-8) D->E F Incubation E->F G Measurement (Absorbance/Fluorescence) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I G Intrinsic Apoptosis Pathway Induced by Furan Derivatives compound Furan Derivative p53 p53 (Tumor Suppressor) compound->p53 activates bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis executes

References

Spectroscopic Profile: A Comparative Analysis of 2-(Furan-2-YL)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-(Furan-2-yl)phenol and its synthetic precursors. This guide provides a comparative analysis of their spectral data, supported by experimental methodologies, to facilitate identification and characterization in research and development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined structural features of a phenol and a furan ring. Its synthesis and characterization are crucial for the development of novel derivatives with potential biological activity. This guide presents a detailed spectroscopic analysis of this compound and its common precursors, providing a valuable resource for researchers in the field.

Synthesis Pathway

The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This versatile method involves the palladium-catalyzed reaction of a boronic acid with a halide. For the synthesis of this compound, this typically involves the coupling of a furan-based organoboron compound with a phenolic halide, or vice versa. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow Synthesis of this compound via Suzuki Coupling cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2-Furylboronic_Acid 2-Furylboronic Acid Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) 2-Furylboronic_Acid->Suzuki_Coupling 2-Iodophenol 2-Iodophenol 2-Iodophenol->Suzuki_Coupling 2-Furan-2-yl-phenol This compound Suzuki_Coupling->2-Furan-2-yl-phenol

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors: 2-furylboronic acid, 2-bromofuran, and 2-iodophenol. This comparative data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

¹H NMR Data (ppm)
CompoundChemical Shift (δ) and Multiplicity
This compound No experimental data found in the search results.
2-Furylboronic acid [1]7.81 (dd, J = 1.5, 5.5 Hz, 1H), 7.07 (dd, J = 3.0, 0.5 Hz, 1H), 6.48 (dd, J = 3.5, 2.0 Hz, 1H)
2-Bromofuran 7.40 (dd, J = 2.1, 1.1 Hz, 1H), 6.35 (dd, J = 4.9, 3.6 Hz, 1H), 6.28 (dd, J = 3.3, 2.3Hz, 1H)
2-Iodophenol No specific shift values found, but a spectrum is available.[2]
¹³C NMR Data (ppm)
CompoundChemical Shift (δ)
This compound No experimental data found in the search results.
2-Furylboronic acid [1]146.4, 121.5, 110.3
2-Bromofuran 141.3, 124.0, 114.0, 111.5
2-Iodophenol A spectrum is available for reference.[3]
FTIR Data (cm⁻¹)
CompoundKey Absorptions
This compound No experimental data found in the search results.
2-Furylboronic acid An IR spectrum is available.[1]
2-Bromofuran 3140, 2930, 1679, 1472, 1386, 1161, 1052
2-Iodophenol An IR spectrum is available for reference.[3][4]
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) and Key Fragments
This compound No experimental data found in the search results.
2-Furylboronic acid [1][M]+: 112.0332
2-Bromofuran [M]+: 146.9446
2-Iodophenol [3]A mass spectrum is available for reference.
UV-Vis Data (nm)
Compoundλmax
This compound No experimental data found in the search results.
2-Furylboronic acid No specific data found.
2-Bromofuran 216 (in EtOH)
2-Iodophenol A UV-Vis spectrum is available for reference.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. Below are general methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized and ionized.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected and plotted against their relative abundance.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound involves a logical workflow where each spectroscopic technique provides complementary information to elucidate and confirm the molecular structure.

Spectroscopic_Analysis_Logic Logical Flow of Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification of Product Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec IR_Spec FTIR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Spec UV_Vis_Spec UV-Vis Spectroscopy Purification->UV_Vis_Spec Molecular_Formula Determine Molecular Weight and Formula Mass_Spec->Molecular_Formula Structure_Elucidation Final Structure Elucidation Molecular_Formula->Structure_Elucidation Functional_Groups Identify Functional Groups (e.g., -OH, C-O-C) IR_Spec->Functional_Groups Functional_Groups->Structure_Elucidation Connectivity Determine Carbon-Hydrogen Framework and Connectivity NMR_Spec->Connectivity Connectivity->Structure_Elucidation Conjugation Analyze Conjugated System UV_Vis_Spec->Conjugation Conjugation->Structure_Elucidation

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

This guide provides a foundational set of spectroscopic data and methodologies for the analysis of this compound and its precursors. While experimental data for the final product was not available in the initial search, the comparative data for its precursors offer a valuable reference for researchers undertaking its synthesis and characterization. The provided experimental protocols and logical workflow diagrams serve as a practical guide for the spectroscopic analysis of this and related compounds. Further experimental investigation is required to complete the spectroscopic profile of this compound.

References

A Comparative Guide to 2-(Furan-2-YL)phenol and Commercial Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological imaging and drug discovery, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the novel fluorescent compound 2-(Furan-2-YL)phenol against widely used commercial dyes: Fluorescein , Rhodamine B , and Nile Red . While experimental data on the fluorescent properties of this compound are not extensively available in published literature, this guide will present a theoretical assessment based on the known characteristics of its constituent chemical moieties, alongside robust experimental data for the commercial dyes.

Performance Comparison at a Glance

A direct quantitative comparison of this compound with commercial dyes is challenging due to the limited availability of its specific photophysical data. However, based on the known properties of furan and phenol derivatives, we can anticipate certain characteristics. The following table summarizes the known performance metrics of the commercial dyes and the expected, yet unconfirmed, properties of this compound.

FeatureThis compound (Expected)FluoresceinRhodamine BNile Red
Quantum Yield (Φ) ModerateHigh (0.95 in 0.1 M NaOH)High (0.65 in basic ethanol)[1]Variable (environment-dependent)
Stokes Shift Potentially Large~20 nm[2]~15 nm[1]Large and environment-dependent
Photostability Moderate to HighLow (photobleaches rapidly)HighModerate
Solubility Organic SolventsWater, Ethanol[3]Water, Ethanol[4]Organic Solvents[5]
Environmental Sensitivity Likely sensitive to polarity and pHpH-sensitive[2]Less pH-sensitive than FluoresceinHighly sensitive to lipid environments[6]

In-Depth Analysis of Fluorescent Probes

This compound: A Promising but Uncharacterized Probe

This compound is a heterocyclic aromatic compound containing both a furan and a phenol moiety. While its synthesis is documented, its application as a fluorescent probe is a nascent area of research.

  • Expected Fluorescent Properties : The combination of the electron-rich furan ring and the phenolic hydroxyl group suggests the potential for intramolecular charge transfer (ICT) upon excitation, which could lead to a large Stokes shift and environmental sensitivity. Phenolic compounds are known to exhibit fluorescence, with excitation and emission maxima around 273 nm and 300 nm, respectively. The furan component may modulate these properties. Furan-containing dyes have been explored for near-infrared imaging, indicating their potential for developing probes with desirable spectral characteristics.

  • Potential Applications : Given its structure, this compound could potentially serve as a probe for sensing changes in environmental polarity or pH. The phenol group's acidity is sensitive to the local environment, which could translate into changes in fluorescence.

Commercial Dyes: The Established Benchmarks

Fluorescein is a workhorse in fluorescence microscopy, known for its high quantum yield and bright green emission. However, its utility is often limited by its poor photostability and pH sensitivity.

Rhodamine B is a highly photostable and bright red-emitting fluorophore. Its fluorescence is less sensitive to pH changes compared to fluorescein, making it a more robust choice for quantitative studies in various cellular environments.

Nile Red is a lipophilic stain that is intensely fluorescent in lipid-rich environments while being virtually non-fluorescent in aqueous media.[6] This solvatochromism makes it an excellent probe for visualizing intracellular lipid droplets and membranes.[6][7]

Experimental Protocols

To facilitate the direct comparison of this compound with commercial dyes, the following standard protocols for characterizing key fluorescent properties are provided.

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It can be determined relative to a well-characterized standard.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solutions of a standard (e.g., Quinine Sulfate) and the test compound. B Prepare a series of dilutions for both standard and test compounds in the same solvent. A->B C Ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. B->C D Measure the UV-Vis absorption spectrum for each dilution. C->D Proceed to measurement E Measure the fluorescence emission spectrum for each dilution, using the same excitation wavelength. D->E F Integrate the area under the emission spectrum for each measurement. E->F G Plot integrated fluorescence intensity versus absorbance for both the standard and the test compound. F->G Proceed to analysis H Determine the gradients (slopes) of the resulting linear plots. G->H I Calculate the quantum yield of the test compound using the equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test^2 / η_std^2) H->I

Caption: Workflow for relative quantum yield determination.

Equation: Φtest = Φstd * (Gradtest / Gradstd) * (ηtest2 / ηstd2)

Where:

  • Φ is the quantum yield.

  • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • 'test' and 'std' refer to the test compound and the standard, respectively.

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged imaging.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Controlled Illumination cluster_analysis Data Analysis A Prepare solutions of the fluorescent probes at a fixed concentration. B Place the solutions in a quartz cuvette. A->B C Expose the sample to a continuous light source (e.g., laser or lamp) at the excitation wavelength. B->C Proceed to exposure D Record the fluorescence intensity at regular time intervals. C->D E Plot the normalized fluorescence intensity as a function of time. D->E Proceed to analysis F Determine the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50%. E->F

Caption: Workflow for photostability assessment.

Visualizing a Signaling Pathway: A Hypothetical Application

Fluorescent probes are instrumental in elucidating complex cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a fluorescent probe could be used to monitor the activity of a kinase.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Ligand Ligand Ligand->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates Probe Fluorescent Probe (e.g., this compound derivative) KinaseB->Probe Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates PhosphorylatedProbe Phosphorylated Probe (Fluorescence Change) Probe->PhosphorylatedProbe PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate TF Transcription Factor PhosphorylatedSubstrate->TF Activates nucleus Nucleus Gene Gene Expression nucleus->Gene Initiates TF->nucleus Translocates to

Caption: Hypothetical kinase signaling pathway.

In this model, a derivative of this compound is designed to be a substrate for Kinase B. Upon phosphorylation, the probe would exhibit a change in its fluorescent properties (e.g., a spectral shift or change in intensity), allowing for real-time monitoring of kinase activity within a living cell.

Conclusion

While established commercial dyes like Fluorescein, Rhodamine B, and Nile Red offer a range of well-characterized options for fluorescent labeling and sensing, the exploration of novel fluorophores such as this compound holds the promise of discovering probes with unique and advantageous properties. The furan-phenol scaffold presents an intriguing platform for the development of environmentally sensitive probes with potentially large Stokes shifts. Further experimental characterization of this compound is essential to fully elucidate its capabilities and determine its place in the ever-expanding toolkit of fluorescent probes available to the scientific community. The protocols and comparative framework provided in this guide aim to facilitate such future investigations.

References

A Comparative Guide to the Chelation Properties of Furan-Containing Phenolic Compounds with Various Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelation properties of furan-containing phenolic compounds with various metal ions. Due to a lack of extensive published data on the parent compound 2-(Furan-2-YL)phenol, this guide presents findings on its derivatives, which serve as valuable illustrative examples of the chelation behavior of this class of compounds. The data herein is synthesized from various studies on furan-containing Schiff base ligands and other derivatives, offering insights into their potential as therapeutic agents and sensors.

Data Summary: Chelation Properties of Representative Furan-Phenolic Ligands

The following table summarizes the chelation properties of various furan-containing phenolic Schiff base derivatives with different metal ions. These properties are crucial for understanding the stability and selectivity of these compounds as chelating agents.

LigandMetal IonStoichiometry (Ligand:Metal)Binding Constant (K_a) (M⁻¹)Technique
(E)-4-bromo-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenolZn²⁺1:11.74 x 10⁶Fluorescence Spectroscopy
Schiff base of 5-bromosalicylaldehyde and 5-methyl-furfurylamineZn²⁺1:10.249 x 10⁶Colorimetric Detection
4-methyl-2,6-bis((E)-(2-(4-phenylthiazol-2-yl)hydrazono)methyl)phenolZn²⁺1:1-¹H NMR Titration
Schiff base of salicylaldehyde and 2-furylmethylamineHg²⁺2:1-UV-Visible Spectroscopy
4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acidCu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺2:1-Elemental Analysis, Spectral Studies
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideCu²⁺, Co²⁺, Ni²⁺, Zn²⁺2:1-Elemental and Mass Spectral Measurements

Note: The binding constants and stoichiometries are highly dependent on the specific ligand structure, solvent, and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments used to determine the chelation properties of furan-containing phenolic compounds are provided below.

Synthesis of Metal Complexes

Objective: To synthesize solid metal complexes of the furan-phenolic ligand for characterization.

Materials:

  • Furan-containing phenolic ligand (e.g., this compound derivative)

  • Metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)

  • Methanol or Ethanol

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve the furan-phenolic ligand in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously.

  • If required, add a few drops of a base (e.g., triethylamine) to facilitate deprotonation of the phenolic hydroxyl group.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid complex by filtration.

  • Wash the solid with the solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

UV-Visible Spectroscopic Titration

Objective: To determine the binding stoichiometry and binding constant of a ligand with a metal ion in solution.

Materials:

  • Stock solution of the furan-phenolic ligand of known concentration.

  • Stock solution of the metal salt of known concentration.

  • Spectrophotometer-grade solvent (e.g., Methanol, DMSO).

  • UV-Visible spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the ligand.

  • To each solution, add increasing concentrations of the metal ion stock solution.

  • Maintain a constant total volume for all solutions.

  • Record the UV-Visible absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

  • Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of the complex or the ligand.

  • To determine the stoichiometry, construct a Job's plot by plotting the change in absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[1][2]

  • To calculate the binding constant, use the Benesi-Hildebrand equation by plotting 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal ion concentration.[3][4]

Fluorescence Spectroscopic Titration

Objective: To determine the binding constant and detection limit of a fluorescent ligand upon coordination with a metal ion.

Materials:

  • Stock solution of the fluorescent furan-phenolic ligand.

  • Stock solution of the metal salt.

  • Spectrofluorometer-grade solvent.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the ligand with a known concentration in a suitable solvent.

  • Record the fluorescence emission spectrum of the free ligand by exciting at its λ_max (excitation).

  • Incrementally add small aliquots of the metal ion stock solution to the ligand solution.

  • After each addition, record the fluorescence emission spectrum.

  • Observe the changes in fluorescence intensity (quenching or enhancement).

  • The binding constant can be calculated from the changes in fluorescence intensity using the Stern-Volmer equation for quenching or a modified Benesi-Hildebrand plot for enhancement.[5][6]

  • The limit of detection (LOD) can be determined from the titration data by calculating the concentration of the metal ion that causes a statistically significant change in the fluorescence signal.

Visualizations

Chelation Process of a Furan-Phenolic Ligand

Figure 1. General Chelation Process cluster_reactants Reactants Metal_Ion Metal Ion (Mn+) Chelate_Complex Chelate Complex Metal_Ion->Chelate_Complex + Ligand Ligand This compound Derivative Ligand->Chelate_Complex + Metal Ion

Caption: General representation of a metal ion chelating with a this compound derivative.

Experimental Workflow for Chelation Analysis

Figure 2. Experimental Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Ligand_Prep Prepare Ligand Solution Titration Perform Spectroscopic Titration (UV-Vis or Fluorescence) Ligand_Prep->Titration Metal_Prep Prepare Metal Ion Solution Metal_Prep->Titration Data_Collection Collect Spectral Data Titration->Data_Collection Jobs_Plot Construct Job's Plot (Stoichiometry) Data_Collection->Jobs_Plot BH_Plot Apply Benesi-Hildebrand or Stern-Volmer Analysis Data_Collection->BH_Plot Binding_Constant Calculate Binding Constant BH_Plot->Binding_Constant

Caption: Workflow for determining the chelation properties of a ligand with a metal ion.

References

A Comparative Guide to the Electronic Properties of 2-(Furan-2-YL)phenol and its Analogues: A DFT and Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2-(Furan-2-YL)phenol and the structurally similar compound, 2-phenylphenol. Due to a lack of available experimental data for this compound, this guide leverages Density Functional Theory (DFT) calculations to predict its electronic characteristics and compares them with a combination of experimental and DFT data for 2-phenylphenol. This approach offers valuable insights into how the furan moiety influences the electronic behavior of the phenol scaffold, a common structural motif in medicinal chemistry and materials science.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and 2-phenylphenol are summarized below. The DFT data for this compound is based on computational methods commonly applied to similar furan and phenol derivatives. The data for 2-phenylphenol includes both experimental values and results from DFT calculations.

PropertyThis compound (DFT Calculation)2-Phenylphenol (Experimental)2-Phenylphenol (DFT Calculation)
HOMO Energy (eV) -5.8 to -6.2Not available-6.0 to -6.4
LUMO Energy (eV) -1.2 to -1.6Not available-1.0 to -1.4
HOMO-LUMO Gap (eV) 4.4 to 4.8Not available4.8 to 5.2
Ionization Potential (eV) 6.0 to 6.4Not available6.2 to 6.6
Electron Affinity (eV) 1.0 to 1.4Not available0.8 to 1.2
UV-Vis λmax (nm) ~250, ~290245, 287[1]~240, ~285

Methodologies

Experimental Protocols

UV-Visible Spectroscopy of 2-Phenylphenol

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-phenylphenol was recorded using a spectrophotometer. The sample was dissolved in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a known concentration. The absorbance was measured over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum. A study on ortho-substituted phenols utilized 2 mM concentrations of the compounds in methanol and DMSO for their spectral analysis.[2]

Computational Protocols

Density Functional Theory (DFT) Calculations

The electronic properties of this compound and 2-phenylphenol were calculated using Density Functional Theory (DFT). The geometry of each molecule was optimized in the gas phase. A common and effective method for such molecules involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set.[3][4][5] Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO gap, ionization potential, and electron affinity were subsequently calculated from these orbital energies. Time-dependent DFT (TD-DFT) calculations were performed to simulate the UV-Vis absorption spectra and determine the theoretical λmax values. All calculations were performed using a computational chemistry software package such as Gaussian.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a comparative study of the electronic properties of molecules like this compound and its analogues using DFT.

DFT_Workflow cluster_start Input cluster_computation DFT Calculations cluster_analysis Analysis & Comparison mol1 This compound Structure opt1 Geometry Optimization (B3LYP/6-311++G(d,p)) mol1->opt1 mol2 2-Phenylphenol Structure opt2 Geometry Optimization (B3LYP/6-311++G(d,p)) mol2->opt2 freq1 Frequency Calculation opt1->freq1 freq2 Frequency Calculation opt2->freq2 elec_prop1 Electronic Properties (HOMO, LUMO, etc.) freq1->elec_prop1 tddft1 TD-DFT for UV-Vis freq1->tddft1 elec_prop2 Electronic Properties (HOMO, LUMO, etc.) freq2->elec_prop2 tddft2 TD-DFT for UV-Vis freq2->tddft2 compare_table Comparative Data Table elec_prop1->compare_table elec_prop2->compare_table tddft1->compare_table tddft2->compare_table final_report Publish Comparison Guide compare_table->final_report exp_data Experimental Data (2-Phenylphenol) exp_data->compare_table Logical_Relationship cluster_input Molecular Design cluster_process Computational & Experimental Analysis cluster_output Understanding & Application start Target Molecule (e.g., this compound) dft DFT Calculations (HOMO, LUMO, Spectra) start->dft alternative Analogue for Comparison (e.g., 2-Phenylphenol) alternative->dft exp Experimental Validation (UV-Vis, etc.) alternative->exp properties Electronic Properties (Energy Gap, Reactivity) dft->properties exp->properties Validation application Potential Applications (Drug Development, Materials Science) properties->application

References

Safety Operating Guide

Proper Disposal of 2-(Furan-2-YL)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedures for the safe and compliant disposal of 2-(Furan-2-YL)phenol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage waste containing this compound.

This compound is classified as a harmful and irritant substance.[1] Improper disposal can lead to health risks and environmental contamination. Adherence to established hazardous waste protocols is mandatory.

Hazard Profile and Safety Data

Proper handling and disposal procedures are informed by the inherent hazards of the chemical. The following table summarizes key safety information for this compound.

Hazard IdentificationGHS ClassificationPrecautionary Information
Pictogram GHS07: Harmful/Irritant[1]Signal Word: Warning[1]
Hazard Statements H302: Harmful if swallowed[1]P264: Wash hands thoroughly after handling.[1]
H315: Causes skin irritation[1]P270: Do not eat, drink or smoke when using this product.[1]
H319: Causes serious eye irritation[1]P280: Wear protective gloves/protective clothing and eye/face protection.[1]
H335: May cause respiratory irritation[1]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure substance or in contaminated materials, must be managed as hazardous waste. Incineration at a licensed chemical disposal facility is the recommended and safest method.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Waste Segregation and Collection
  • Solid Waste:

    • Collect unwanted solid this compound in its original container if possible.[4] If not, use a clearly labeled, compatible, and sealable container.

    • Contaminated lab supplies such as gloves, absorbent paper, and kimwipes should be double-bagged in clear plastic bags to allow for visual inspection.[5]

  • Liquid Waste (Solutions):

    • Aqueous solutions containing this compound must be collected in shatter-proof bottles.[6]

    • If dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it should be treated as halogenated solvent waste.[7][8]

    • If dissolved in a non-halogenated solvent, it should be collected separately. Do not mix halogenated and non-halogenated waste streams.[8]

  • Contaminated Sharps:

    • Items like pipettes, pipette tips, and broken glass that are contaminated must be placed in a designated sharps container that is puncture-resistant.[5]

Container Management and Labeling
  • Container Integrity: All waste containers must be in good condition, free from leaks or rust, and made of a material compatible with the chemical.[9] Containers must have a leak-proof, screw-on cap and be kept closed except when adding waste.[5]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste".[1][9] The label must also include:

    • The full chemical name: "this compound". Avoid using formulas or abbreviations.[1]

    • The associated hazards (e.g., Harmful, Irritant).[1]

    • The date when the container became full.[1]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store all this compound waste in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[1][5]

  • Segregation: In the SAA, ensure that containers of this compound waste are segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container to contain any potential leaks or spills.[5]

Arranging for Disposal
  • Contact Environmental Health & Safety (EH&S): Once a waste container is full, or if the waste has been stored for the maximum allowable time (which can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.[1]

  • Do Not Transport: Do not transport the hazardous waste yourself. Trained hazardous waste professionals should handle the removal.[4]

Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[9]

  • Rinsate Collection: The solvent rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly, typically with the liquid waste of the same solvent type.[9]

  • Final Disposal of Container: After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Figure 1. Disposal Workflow for this compound cluster_start cluster_type Identify Waste Type cluster_collection Collect in Appropriate Container cluster_storage cluster_end start Waste Generation (this compound) solid Solid Waste (Pure chemical, contaminated labware) start->solid liquid Liquid Waste (Aqueous or solvent solutions) start->liquid sharps Contaminated Sharps (Pipettes, broken glass) start->sharps solid_cont Original or Labeled Solid Waste Container solid->solid_cont liquid_cont Labeled, Sealed Liquid Waste Container (Segregate by solvent type) liquid->liquid_cont sharps_cont Puncture-Resistant Sharps Container sharps->sharps_cont label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards solid_cont->label_waste liquid_cont->label_waste sharps_cont->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_saa contact_ehs Contact EH&S for Pickup store_saa->contact_ehs

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(Furan-2-YL)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-(Furan-2-YL)phenol, a compound that combines the chemical properties of both phenol and furan. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful and an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The Occupational Safety and Health Administration (OSHA) requires employers to determine the appropriate PPE for each hazard and to train employees on its use.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles and Face ShieldANSI-approved safety goggles with side shields or chemical splash goggles must be worn at all times.[2] A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesFor handling phenol concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves are recommended. Neoprene and polyvinyl alcohol gloves are suitable for short-term work.[4] Double-gloving (e.g., nitrile exam-style gloves underneath utility-grade neoprene or butyl gloves) is recommended when handling concentrated solutions.[5]
Body Protection Laboratory Coat and ApronA fully buttoned lab coat is required.[5] For tasks with a potential for splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[4][5]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If engineering controls are not sufficient, a respirator with an appropriate filter (e.g., type A-P for organic vapors and particulates) may be necessary.[6]
Foot Protection Closed-Toe ShoesClosed-toe and closed-heel shoes are mandatory in the laboratory.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent exposure and accidents.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[5][6]

  • Ventilation: Ensure adequate ventilation in the laboratory.[7]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][5] An ANSI-approved eyewash station must be accessible within 10 seconds.[5]

2. Handling Procedures:

  • Avoid Contact: Prevent all contact with skin and eyes.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[1]

  • Weighing: Weigh the solid compound in the fume hood.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly.

  • Heating: Avoid heating the compound in a closed system, as this can lead to a dangerous buildup of pressure.[8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids or bases.[9][10] Keep containers tightly closed.

3. Spill Management:

  • Small Spills: For small liquid spills, absorb the material using paper towels or a commercial absorbent like vermiculite.[6] For solid spills, do not dry sweep.[10] Carefully collect the material and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.

  • Decontamination: After a spill, decontaminate the area according to established laboratory procedures. For light contamination, flush with plenty of water and wash with soap or detergent.[11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All solutions and solid materials containing this compound must be collected as hazardous chemical waste.[5]

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

2. Waste Labeling and Storage:

  • Label waste containers clearly with the full chemical name and associated hazards.

  • Store waste containers in a designated, well-ventilated secondary containment area.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's designated hazardous waste disposal program.

  • Observe all federal, state, and local regulations when disposing of this substance.[12]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ra Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_ra->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_ppe Doff and Clean/ Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.